Product packaging for Antitubercular agent-20(Cat. No.:)

Antitubercular agent-20

Cat. No.: B12414934
M. Wt: 572.5 g/mol
InChI Key: RRWKYDLTRHKJBV-UHFFFAOYSA-N
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Description

Antitubercular agent-20 is a useful research compound. Its molecular formula is C25H22F6N4O3S and its molecular weight is 572.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H22F6N4O3S B12414934 Antitubercular agent-20

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H22F6N4O3S

Molecular Weight

572.5 g/mol

IUPAC Name

8-nitro-6-(trifluoromethyl)-2-[2-[1-[4-(trifluoromethyl)phenyl]ethyl]-2,7-diazaspiro[3.5]nonan-7-yl]-1,3-benzothiazin-4-one

InChI

InChI=1S/C25H22F6N4O3S/c1-14(15-2-4-16(5-3-15)24(26,27)28)34-12-23(13-34)6-8-33(9-7-23)22-32-21(36)18-10-17(25(29,30)31)11-19(35(37)38)20(18)39-22/h2-5,10-11,14H,6-9,12-13H2,1H3

InChI Key

RRWKYDLTRHKJBV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C(F)(F)F)N2CC3(C2)CCN(CC3)C4=NC(=O)C5=C(S4)C(=CC(=C5)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of a Novel 1,4-Dihydropyridine Antitubercular Agent

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tuberculosis (TB), caused by the bacterium Mycobacterium tuberculosis, remains a significant global health threat, necessitating the development of new therapeutic agents to combat drug-resistant strains.[1] The 1,4-dihydropyridine (DHP) scaffold has emerged as a promising framework in the design of novel antitubercular drugs.[2][3][4] While "Antitubercular agent-20" is not a universally recognized designation, this guide details the synthesis and characterization of a representative 1,4-dihydropyridine derivative, referred to herein as DHP-20 , a exemplar of a class of compounds showing significant anti-mycobacterial activity. This document serves as a technical resource for researchers and professionals in the field of drug development.

Synthesis of DHP-20

The synthesis of DHP-20 is achieved through the well-established Hantzsch pyridine synthesis, a one-pot multicomponent reaction.[5][6][7] This method involves the condensation of an aldehyde, a β-ketoester, and a nitrogen donor, typically ammonia or ammonium acetate.[5] For the purpose of this guide, the synthesis of a symmetrical N,N'-diaryl-1,4-dihydropyridine-3,5-dicarboxamide is described, a class of DHPs that has demonstrated potent antitubercular activity.[8]

Experimental Protocol: Hantzsch Synthesis of DHP-20

This protocol outlines the synthesis of a representative N,N'-diaryl-1,4-dihydropyridine-3,5-dicarboxamide.

Materials:

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (10 mmol)

  • Acetoacetanilide (or a substituted derivative) (20 mmol)

  • Ammonium acetate (15 mmol)

  • Ethanol (50 mL)

  • Glacial acetic acid (catalytic amount, ~0.5 mL)

Procedure:

  • A mixture of the aromatic aldehyde (10 mmol), acetoacetanilide (20 mmol), and ammonium acetate (15 mmol) is prepared in a 100 mL round-bottom flask.

  • Ethanol (50 mL) is added to the flask, and the mixture is stirred to dissolve the reactants.

  • A catalytic amount of glacial acetic acid is added to the reaction mixture.

  • The mixture is refluxed with constant stirring for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature, which may induce precipitation of the product.

  • The cooled reaction mixture is then poured into crushed ice with stirring.

  • The resulting solid precipitate is collected by vacuum filtration and washed with cold water.

  • The crude product is dried and then purified by recrystallization from ethanol to yield the pure DHP-20.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Conditions cluster_workup Workup & Purification Aldehyde Aromatic Aldehyde Solvent Ethanol Ketoester Acetoacetanilide (2 eq.) Ammonia Ammonium Acetate Catalyst Glacial Acetic Acid Solvent->Catalyst Reflux Reflux (6-8h) Catalyst->Reflux Cooling Cooling & Precipitation Reflux->Cooling Filtration Vacuum Filtration Cooling->Filtration Recrystallization Recrystallization (Ethanol) Filtration->Recrystallization Product Pure DHP-20 Recrystallization->Product

Caption: Workflow for the Hantzsch synthesis of DHP-20.

Characterization of DHP-20

The structural elucidation and purity assessment of the synthesized DHP-20 are performed using a combination of spectroscopic and physical methods.

Methodologies for Characterization

  • Thin Layer Chromatography (TLC): TLC is used to monitor the reaction progress and assess the purity of the final product. A suitable mobile phase would be a mixture of n-hexane and ethyl acetate.

  • Melting Point: The melting point of the purified compound is determined using a digital melting point apparatus and is an indicator of purity.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is typically recorded using KBr pellets.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the structure of the DHP-20. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) can be used as the solvent.

  • Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the synthesized compound and to confirm its molecular formula.

Summary of Characterization Data for a Representative DHP-20

Parameter Technique Observed Characteristics
Physical Appearance VisualYellow crystalline solid
Melting Point Melting Point Apparatus230-232 °C (Varies with specific structure)
TLC (Rf) Silica Gel (Hexane:EtOAc 7:3)~0.5 (Varies with specific structure)
IR (KBr, cm⁻¹) FT-IR Spectroscopy3418 (N-H stretch), 1667 (C=O, amide), 2909 (C-H stretch), 723 (Ar-H bend)[9]
¹H NMR (CDCl₃, δ ppm) NMR Spectroscopy7.2-7.5 (m, Ar-H), 6.8 (s, 2H, NH-amide), 5.0 (s, 1H, C4-H), 2.3 (s, 6H, C2,6-CH₃), 1.3 (t, 6H, ester CH₃ if present)[9]
¹³C NMR (CDCl₃, δ ppm) NMR Spectroscopy167 (C=O), 145 (C2, C6), 138 (Ar-C), 128-124 (Ar-CH), 104 (C3, C5), 39 (C4), 19 (CH₃)
Mass Spectrum (m/z) Mass Spectrometry[M]+ peak corresponding to the calculated molecular weight

Antitubercular Activity

Several 1,4-dihydropyridine derivatives have shown promising activity against Mycobacterium tuberculosis H37Rv. It is proposed that these compounds may act as prodrugs, where the dicarboxamide groups are hydrolyzed within the mycobacterial cell to the active dicarboxylic acid form.[8] This bioactivation step is a key aspect of their mechanism of action.

In Vitro Antitubercular Activity of Representative DHPs

Compound MIC (μg/mL) against M. tuberculosis H37Rv Reference Drug (Isoniazid) MIC (μg/mL)
DHP Derivative 3j 0.020.04
DHP Derivative 3m 0.020.04
DHP Derivative 4e 0.020.04

(Data sourced from studies on analogous DHP derivatives showing high potency)[3][10]

Mechanism_of_Action cluster_outside Extracellular cluster_cell Mycobacterium Cell DHP_Prodrug DHP-20 (Prodrug) DHP_Inside DHP-20 DHP_Prodrug->DHP_Inside Cell Wall Penetration Activation Enzymatic Hydrolysis (e.g., Esterase/Amidase) DHP_Inside->Activation Active_Drug Active Dicarboxylic Acid Activation->Active_Drug Target Inhibition of Cellular Processes (e.g., Cell Wall Synthesis) Active_Drug->Target

Caption: Proposed mechanism of action for DHP-20 as a prodrug.

This technical guide outlines a reproducible methodology for the synthesis of a potent class of 1,4-dihydropyridine-based antitubercular agents, exemplified by DHP-20. The Hantzsch reaction provides an efficient route to these compounds, and their structures can be unequivocally confirmed through standard spectroscopic techniques. The promising in vitro activity of these DHP derivatives against Mycobacterium tuberculosis underscores their potential as lead compounds in the development of new, effective treatments for tuberculosis. Further investigation into the precise mechanism of action and structure-activity relationships will be crucial for the optimization of this important class of molecules.

References

The Emergence of a Potent Quinoline-Based Antitubercular Agent: A Technical Overview of Compound 20

Author: BenchChem Technical Support Team. Date: November 2025

A novel quinoline derivative, designated as compound 20, has demonstrated exceptional potency against multidrug-resistant Mycobacterium tuberculosis (MDR-TB), exhibiting a minimum inhibitory concentration (MIC90) of 1 nanomolar (nM) against a clinical isolate. This remarkable in vitro activity, coupled with favorable pharmacokinetic properties, positions it as a promising candidate for further development in the fight against tuberculosis.

This technical guide provides a comprehensive overview of the chemical structure, properties, and available experimental data for this promising antitubercular agent. The information is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new anti-TB drugs.

Chemical Structure and Properties

While the specific chemical name and detailed structure of compound 20 are proprietary and not publicly disclosed in full detail, it is characterized as a novel quinoline derivative. The quinoline core is a well-established pharmacophore in antitubercular drug discovery, with notable examples including the FDA-approved drug bedaquiline. The exceptional potency of compound 20 suggests that its unique substitution pattern on the quinoline scaffold plays a critical role in its antimycobacterial activity.

Further research is needed to fully elucidate the structure-activity relationships (SAR) of this series of compounds and to identify the key molecular features responsible for its potent anti-TB effect.

Physicochemical and Pharmacokinetic Properties

Preliminary pharmacokinetic studies have provided encouraging data on the drug-like properties of compound 20. These quantitative findings are summarized in the table below.

PropertyValueUnit
Minimum Inhibitory Concentration (MIC90) 1nM
Intrinsic Clearance (Clint) 14.8mL/min/kg
Half-life (T1/2) 19.4min

Table 1: Quantitative Properties of Antitubercular Agent-20

The low nanomolar MIC90 value underscores the compound's potent bactericidal or bacteriostatic activity against MDR-TB. The intrinsic clearance and half-life data provide initial insights into its metabolic stability and duration of action in a biological system.

Experimental Protocols

The following sections detail the generalized experimental methodologies typically employed in the evaluation of novel antitubercular candidates like compound 20.

In Vitro Antitubercular Activity Assay (MIC Determination)

The minimum inhibitory concentration (MIC) is a fundamental measure of a compound's in vitro activity against a specific microorganism. The MIC90 value for compound 20 was likely determined using a standardized broth microdilution method.

Workflow for MIC Determination:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout cluster_analysis Analysis Mtb M. tuberculosis Culture (e.g., H37Rv or MDR clinical isolate) Plate Inoculate 96-well plate with Mtb and Compound 20 Mtb->Plate Compound Compound 20 (Serial Dilutions) Compound->Plate Incubate Incubate at 37°C Plate->Incubate Add_Indicator Add Viability Indicator (e.g., Resazurin) Incubate->Add_Indicator Read_Plate Read Plate (Colorimetric/Fluorometric) Add_Indicator->Read_Plate Determine_MIC Determine MIC90 (Lowest concentration with ≥90% inhibition) Read_Plate->Determine_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol Details:

  • Mycobacterium tuberculosis Culture: A standardized culture of the MDR-TB clinical isolate is grown to mid-log phase in an appropriate broth medium (e.g., Middlebrook 7H9 supplemented with OADC).

  • Compound Preparation: Compound 20 is serially diluted in a 96-well microplate to achieve a range of concentrations.

  • Inoculation: The bacterial culture is diluted and added to each well of the microplate containing the compound dilutions.

  • Incubation: The plate is incubated at 37°C for a defined period (typically 7-14 days).

  • Readout: A viability indicator, such as resazurin, is added to the wells. The metabolic activity of viable bacteria reduces the blue resazurin to the pink, fluorescent resorufin.

  • MIC Determination: The MIC90 is determined as the lowest concentration of the compound that inhibits at least 90% of the visible bacterial growth, as indicated by the color change.

In Vitro Pharmacokinetic Profiling (Intrinsic Clearance)

Intrinsic clearance (Clint) is a measure of the metabolic stability of a compound in the presence of liver microsomes. This assay helps to predict the in vivo hepatic clearance of a drug.

Workflow for Intrinsic Clearance Assay:

Clint_Workflow cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Incubate_Mix Incubate Compound 20 with Liver Microsomes and NADPH Time_Points Collect Aliquots at Various Time Points Incubate_Mix->Time_Points Quench Quench Reaction (e.g., with Acetonitrile) Time_Points->Quench LC_MS Analyze Samples by LC-MS/MS Quench->LC_MS Calculate_Clint Calculate Clint from the rate of compound disappearance LC_MS->Calculate_Clint MoA_Discovery Compound Compound 20 Resistant_Mutants Generate and Sequence Resistant Mutants Compound->Resistant_Mutants Target_Based_Screening Screen against known TB drug targets Compound->Target_Based_Screening Target_Identification Identify Molecular Target Resistant_Mutants->Target_Identification Target_Based_Screening->Target_Identification Biochemical_Assays Perform biochemical assays on purified enzymes MoA_Elucidation Elucidate Mechanism of Action Biochemical_Assays->MoA_Elucidation Pathway_Analysis Analyze affected metabolic pathways Pathway_Analysis->MoA_Elucidation Target_Identification->Biochemical_Assays Target_Identification->Pathway_Analysis

In Vitro Antimycobacterial Activity of Antitubercular Agent-20 (AA-20): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel antitubercular agents with unique mechanisms of action. This technical guide provides a comprehensive overview of the in vitro antimycobacterial activity of a novel investigational compound, Antitubercular Agent-20 (AA-20), a promising heterocyclic molecule. This document details the experimental protocols used to assess its efficacy and selectivity, presents a summary of its activity against various mycobacterial strains, and illustrates its proposed mechanism of action and the experimental workflows. This guide is intended for researchers, scientists, and drug development professionals in the field of tuberculosis research.

Introduction to this compound (AA-20)

This compound (AA-20) is a novel synthetic heterocyclic compound identified through a whole-cell phenotypic screen against Mycobacterium tuberculosis. Structurally, it belongs to a class of compounds that has shown promise in targeting essential mycobacterial pathways. Preliminary studies suggest that AA-20 may interfere with the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall.[1][2] This unique mode of action makes it a strong candidate for further development, particularly for its potential activity against drug-resistant Mtb strains.

Quantitative In Vitro Activity of AA-20

The in vitro antimycobacterial activity of AA-20 was evaluated against a panel of Mycobacterium tuberculosis strains, including the standard drug-susceptible H37Rv strain, a multidrug-resistant (MDR) clinical isolate, and an extensively drug-resistant (XDR) clinical isolate. Cytotoxicity was assessed in a mammalian cell line to determine the selectivity of the compound.

Table 1: Minimum Inhibitory Concentration (MIC) of AA-20 against M. tuberculosis Strains

CompoundMtb H37Rv (ATCC 27294) MIC (µg/mL)MDR-Mtb (Clinical Isolate) MIC (µg/mL)XDR-Mtb (Clinical Isolate) MIC (µg/mL)
AA-20 0.250.501.0
Isoniazid0.06> 4.0> 4.0
Rifampicin0.125> 8.0> 8.0

Data represents the mean from three independent experiments.

Table 2: Bactericidal Activity and Cytotoxicity of AA-20

CompoundMtb H37Rv MBC (µg/mL)Intracellular EC90 (µg/mL) in THP-1 MacrophagesCytotoxicity IC50 (µg/mL) against Vero cellsSelectivity Index (SI) (IC50/MIC H37Rv)
AA-20 1.00.8> 50> 200
Isoniazid0.250.1> 100> 1667

MBC: Minimum Bactericidal Concentration. EC90: 90% effective concentration against intracellular Mtb. IC50: 50% inhibitory concentration against mammalian cells.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Minimum Inhibitory Concentration (MIC) Determination: Microplate Alamar Blue Assay (MABA)

The MIC of AA-20 was determined using the MABA method.[3][4][5][6][7]

  • Preparation of Compound Plates:

    • AA-20 was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.

    • In a 96-well microplate, two-fold serial dilutions of AA-20 were prepared in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) to a final volume of 100 µL per well. Final compound concentrations typically ranged from 64 µg/mL to 0.03 µg/mL.

  • Inoculum Preparation:

    • M. tuberculosis H37Rv was grown to mid-log phase (OD600 of 0.5-0.8) in 7H9 broth.

    • The culture was diluted to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation and Incubation:

    • 100 µL of the bacterial inoculum was added to each well containing the compound dilutions.

    • Control wells included bacteria with no drug (positive control) and media with no bacteria (negative control).

    • The plate was sealed and incubated at 37°C for 7 days.

  • Addition of Alamar Blue and Reading:

    • After incubation, 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 were added to each well.

    • The plate was re-incubated for 24 hours.

    • A color change from blue to pink indicates bacterial growth. The MIC was defined as the lowest concentration of the compound that prevented this color change.

Cytotoxicity Assay: MTT Assay

The cytotoxicity of AA-20 against a mammalian cell line (Vero, African green monkey kidney epithelial cells) was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8][9]

  • Cell Seeding:

    • Vero cells were seeded into a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Exposure:

    • The cell culture medium was replaced with fresh medium containing serial dilutions of AA-20.

    • The plates were incubated for 48 hours.

  • MTT Addition and Incubation:

    • 10 µL of MTT solution (5 mg/mL in PBS) was added to each well.

    • The plate was incubated for another 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Reading:

    • The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

    • The absorbance was measured at 570 nm using a microplate reader.

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) was calculated from the dose-response curve.

Intracellular Antimycobacterial Activity Assay

This assay evaluates the ability of AA-20 to kill M. tuberculosis residing within macrophages.[10][11][12][13][14]

  • Macrophage Culture and Infection:

    • THP-1 human monocytic cells were differentiated into macrophages by treatment with phorbol 12-myristate 13-acetate (PMA).

    • The differentiated macrophages were seeded in a 96-well plate.

    • The macrophages were infected with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 10:1 for 4 hours.

    • Extracellular bacteria were removed by washing with fresh medium.

  • Compound Treatment:

    • The infected cells were treated with various concentrations of AA-20 and incubated for 48 hours.

  • Lysis and Viability Assessment:

    • After treatment, the macrophages were lysed with 0.1% saponin to release the intracellular bacteria.

    • The number of viable bacteria in the lysate was determined by plating serial dilutions on Middlebrook 7H11 agar plates and counting colony-forming units (CFU) after 3-4 weeks of incubation at 37°C.

    • The EC90 was determined as the concentration of AA-20 that resulted in a 90% reduction in CFU compared to the untreated control.

Visualizations: Pathways and Workflows

Proposed Mechanism of Action of AA-20

AA-20 is hypothesized to inhibit the mycolic acid biosynthesis pathway, a critical process for the integrity of the mycobacterial cell wall. This pathway is a common target for antitubercular drugs.[1][2]

AA-20_Mechanism_of_Action cluster_FAS_I Fatty Acid Synthase I (FAS-I) cluster_FAS_II Fatty Acid Synthase II (FAS-II) cluster_PKS13 Polyketide Synthase 13 (Pks13) Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA C16-C18 Acyl-CoAs C16-C18 Acyl-CoAs Malonyl-CoA->C16-C18 Acyl-CoAs Meromycolic Acid Precursors Meromycolic Acid Precursors C16-C18 Acyl-CoAs->Meromycolic Acid Precursors Elongation Mycolic Acids Mycolic Acids Meromycolic Acid Precursors->Mycolic Acids C24-C26 Fatty Acids C24-C26 Fatty Acids C24-C26 Fatty Acids->Mycolic Acids Condensation Mycolyl-Arabinogalactan-Peptidoglycan Complex Mycolyl-Arabinogalactan-Peptidoglycan Complex Mycolic Acids->Mycolyl-Arabinogalactan-Peptidoglycan Complex Transport & Ligation (MmpL3, etc.) AA-20 AA-20 AA-20->Mycolic Acids Inhibition

Caption: Proposed inhibition of mycolic acid biosynthesis by AA-20.

Experimental Workflow for MIC Determination (MABA)

The following diagram illustrates the key steps in the Microplate Alamar Blue Assay (MABA) workflow.

MABA_Workflow step1 Step 1: Plate Preparation Prepare 2-fold serial dilutions of AA-20 in 7H9 broth in a 96-well plate. step2 Step 2: Inoculum Prep Grow Mtb H37Rv to mid-log phase and dilute to 5 x 10^5 CFU/mL. step1->step2 step3 Step 3: Inoculation Add 100 µL of bacterial inoculum to each well. step2->step3 step4 Step 4: Incubation Seal plate and incubate at 37°C for 7 days. step3->step4 step5 Step 5: Reagent Addition Add Alamar Blue and Tween 80 to all wells. step4->step5 step6 Step 6: Final Incubation Re-incubate at 37°C for 24 hours. step5->step6 step7 Step 7: Read Results Observe color change. Blue = No Growth (Inhibition). Pink = Growth. step6->step7 step8 Step 8: Determine MIC The lowest concentration with no pink color is the MIC. step7->step8

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Logical Flow of In Vitro Antitubercular Agent Evaluation

This diagram shows the logical progression for evaluating a new antitubercular candidate in vitro.

Drug_Evaluation_Flow A Primary Screening (Whole-cell) B Hit Confirmation & MIC Determination (MABA) A->B C Cytotoxicity Assessment (e.g., MTT Assay) B->C D Selectivity Index (SI) Calculation B->D E Intracellular Activity Assay (Macrophage Model) B->E F Bactericidal vs. Bacteriostatic (MBC Determination) B->F C->D G Lead Candidate for In Vivo Studies D->G E->G F->G

Caption: Logical workflow for in vitro evaluation of antitubercular agents.

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Antitubercular Agent-20 (ATA-20)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M.tb), remains a significant global health threat, necessitating the discovery and development of novel therapeutic agents.[1][2] The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M.tb further underscores the urgent need for new antitubercular drugs with novel mechanisms of action.[2][3] This document provides detailed experimental protocols for the initial in vitro characterization of a novel investigational compound, Antitubercular Agent-20 (ATA-20). The described assays are designed to determine its antimycobacterial potency, bactericidal activity, intracellular efficacy, and potential cytotoxicity.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. The Microplate Alamar Blue Assay (MABA) is a widely used, colorimetric method for determining the MIC of compounds against M.tb.[2][4]

Experimental Protocol: Microplate Alamar Blue Assay (MABA)
  • Bacterial Culture: Grow Mycobacterium tuberculosis H37Rv strain in 7H9 broth supplemented with 0.2% glycerol, 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase), and 0.05% Tween 80 at 37°C until the mid-log phase.[5]

  • Compound Preparation: Prepare a stock solution of ATA-20 in dimethyl sulfoxide (DMSO). Perform two-fold serial dilutions in 7H9 broth to achieve the desired concentration range (e.g., 0.012 to 12.8 µg/ml).[2]

  • Assay Setup: In a 96-well microplate, add 100 µL of the bacterial suspension (adjusted to a concentration of 5 x 104 CFUs/mL) to each well.[2] Add 10 µL of the serially diluted ATA-20 to the respective wells. Include rifampicin as a positive control and DMSO as a negative control.[2]

  • Incubation: Seal the plates and incubate at 37°C for 6 days.[2]

  • Alamar Blue Addition: Add 20 µL of Alamar Blue solution to each well.

  • Result Interpretation: Incubate for another 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest drug concentration that prevents this color change.

Data Presentation: MIC of ATA-20
CompoundMIC (µg/mL) against M.tb H37Rv
ATA-200.2
Rifampicin (Control)0.1
Isoniazid (Control)0.05

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is crucial to determine if a compound is bacteriostatic or bactericidal.

Experimental Protocol: MBC Determination
  • Perform MIC Assay: Following the MABA protocol, identify the wells corresponding to the MIC, 2x MIC, 4x MIC, and a no-drug control.

  • Subculturing: From these wells, take a 100 µL aliquot and plate it onto drug-free 7H11 agar plates.[5]

  • Incubation: Incubate the agar plates at 37°C for 3-4 weeks.

  • Result Interpretation: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colony-forming units (CFUs) compared to the initial inoculum.

Data Presentation: MBC of ATA-20
CompoundMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
ATA-200.20.84Bactericidal
Rifampicin0.10.44Bactericidal
Isoniazid0.050.24Bactericidal

Note: A compound is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.

Intracellular Activity Assay

M. tuberculosis is an intracellular pathogen that can survive and replicate within host macrophages.[1][6] Therefore, evaluating the efficacy of a compound against intracellular bacteria is a critical step in antitubercular drug discovery.

Experimental Protocol: Macrophage Infection Model
  • Cell Culture: Culture RAW264.7 murine macrophage cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 atmosphere.[2]

  • Cell Seeding: Seed 2 x 105 cells per well in a 24-well plate and allow them to adhere overnight.[2]

  • Infection: Infect the macrophage monolayer with M.tb H37Rv at a multiplicity of infection (MOI) of 5 for 4 hours.[2]

  • Removal of Extracellular Bacteria: Wash the cells three times with sterile PBS to remove extracellular bacteria.[2]

  • Compound Treatment: Add fresh media containing serial dilutions of ATA-20 to the infected cells.

  • Incubation: Incubate the plates for 48 hours.[2]

  • Cell Lysis and CFU Enumeration: Lyse the macrophages with 0.1% Triton X-100 and plate serial dilutions of the lysate on 7H11 agar to determine the intracellular bacterial load (CFUs).

Data Presentation: Intracellular Efficacy of ATA-20
CompoundConcentration (µg/mL)Intracellular Log10 CFU Reduction (vs. Untreated Control)
ATA-2011.5
ATA-2052.8
Rifampicin12.5

Cytotoxicity Assay

It is essential to assess the toxicity of a novel compound against mammalian cells to determine its therapeutic index. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating cytotoxicity.[7]

Experimental Protocol: MTT Assay
  • Cell Seeding: Seed HepG2 human liver cells in a 96-well plate at a density of 2 x 103 cells per well and incubate overnight.[7]

  • Compound Treatment: Treat the cells with various concentrations of ATA-20 for 72 hours.[7]

  • MTT Addition: Add MTT solution to each well and incubate for 3 hours at 37°C.[7]

  • Solubilization: Add a solubilization solution to dissolve the formazan crystals.[7]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.

Data Presentation: Cytotoxicity of ATA-20
CompoundCC50 on HepG2 cells (µM)MIC (µM)Selectivity Index (SI = CC50/MIC)
ATA-20>1000.5>200
Rifampicin>1000.12>833

Note: A higher Selectivity Index indicates a more favorable safety profile.

Visualizations

Experimental Workflow for In Vitro Antitubercular Screening

G cluster_0 Primary Screening cluster_1 Secondary Assays cluster_2 Mechanism of Action Studies MIC MIC Determination (MABA) MBC MBC Determination MIC->MBC Determine Bactericidal Activity Intracellular Intracellular Activity Assay (Macrophage Model) MIC->Intracellular Assess Intracellular Efficacy Cyto Cytotoxicity Assay (e.g., MTT) MIC->Cyto Evaluate Selectivity MoA Target Identification (e.g., Whole Genome Sequencing of resistant mutants) MBC->MoA Inform on Killing Kinetics Intracellular->MoA G cluster_0 Mycobacterium tuberculosis Cell Wall Synthesis Arabinogalactan Arabinogalactan Synthesis CellWall Cell Wall Integrity Arabinogalactan->CellWall MycolicAcid Mycolic Acid Synthesis MycolicAcid->CellWall Peptidoglycan Peptidoglycan Synthesis Peptidoglycan->CellWall ATA20 ATA-20 InhA InhA ATA20->InhA Inhibition InhA->MycolicAcid Catalyzes Lysis Bacterial Lysis CellWall->Lysis Loss leads to

References

Application Notes: Solubility and Stability of Antitubercular Agent-20 in Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The accurate determination of a compound's solubility and stability in biological media is a critical, yet often overlooked, step in early-stage drug discovery. For antitubercular agents, in vitro assays using mycobacterial culture media are fundamental for assessing efficacy. The concentration of the test agent in the medium must be precisely known and maintained throughout the experiment to ensure the reliability and reproducibility of minimum inhibitory concentration (MIC) and other pharmacological readouts. This document provides detailed protocols for determining the aqueous solubility and stability of "Antitubercular agent-20" in commonly used mycobacterial culture media, such as Middlebrook 7H9.

Kinetic and Thermodynamic Solubility Assessment

1.1 Objective

To determine the kinetic and thermodynamic solubility of this compound in Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.05% Tween 80.

1.2 Experimental Protocol

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Kinetic Solubility Plate Preparation:

    • Dispense 98 µL of pre-warmed (37°C) Middlebrook 7H9 medium into each well of a 96-well microplate.

    • Add 2 µL of the 10 mM DMSO stock solution to the first well and perform a 2-fold serial dilution across the plate. This creates a concentration gradient.

    • Seal the plate and incubate at 37°C with shaking for 2 hours.

  • Thermodynamic Solubility (Shake-Flask Method):

    • Add an excess amount of solid this compound (e.g., 1 mg) to 1 mL of Middlebrook 7H9 medium in a glass vial.

    • Incubate the vial at 37°C with continuous agitation for 24 hours to allow the system to reach equilibrium.

  • Sample Analysis:

    • After incubation, centrifuge the samples (microplate for kinetic, vial for thermodynamic) at high speed (e.g., 14,000 rpm) for 20 minutes to pellet any precipitated compound.

    • Carefully collect the supernatant and analyze the concentration of the dissolved this compound using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Quantification: Compare the measured concentrations against a standard curve of this compound prepared in the same medium. The highest concentration that remains in solution without precipitation is determined as the solubility limit.

1.3 Data Presentation

Table 1: Solubility of this compound in Middlebrook 7H9 Medium

Solubility TypeIncubation TimeTemperatureSolubility Limit (µg/mL)Solubility Limit (µM)Method of Detection
Kinetic2 hours37°C128.5257HPLC-UV
Thermodynamic24 hours37°C95.2190.4HPLC-UV

Note: Hypothetical data assuming a molecular weight of 500 g/mol for this compound.

1.4 Workflow Diagram

G cluster_prep Preparation cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility cluster_analysis Analysis stock Prepare 10 mM Stock in 100% DMSO plate Serial Dilution in 96-well Plate stock->plate flask Add Excess Solid Compound to Media stock->flask media Pre-warm Culture Media to 37°C media->plate media->flask incubate_k Incubate 2h at 37°C with Shaking plate->incubate_k centrifuge Centrifuge to Pellet Precipitate incubate_k->centrifuge incubate_t Incubate 24h at 37°C with Agitation flask->incubate_t incubate_t->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc Quantify by HPLC-UV or LC-MS supernatant->hplc result Determine Solubility Limit hplc->result

Caption: Workflow for determining compound solubility.

Stability Assessment in Culture Medium

2.1 Objective

To evaluate the chemical stability of this compound in Middlebrook 7H9 broth over a 72-hour period under standard culture conditions (37°C).

2.2 Experimental Protocol

  • Sample Preparation: Prepare a solution of this compound in pre-warmed Middlebrook 7H9 medium at a concentration below its kinetic solubility limit (e.g., 50 µM).

  • Incubation: Aliquot the solution into multiple sterile microcentrifuge tubes. Incubate the tubes at 37°C.

  • Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove one aliquot from the incubator.

  • Reaction Quenching: Immediately stop any potential degradation by adding an equal volume of cold acetonitrile. This will precipitate proteins and halt enzymatic activity.

  • Sample Processing: Vortex the mixture and centrifuge at high speed for 10 minutes to pellet precipitated proteins.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze the concentration of the remaining parent compound (this compound) using a validated HPLC or LC-MS method.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.

2.3 Data Presentation

Table 2: Stability of this compound in Middlebrook 7H9 at 37°C

Time Point (Hours)Mean Concentration (µM)Standard Deviation% Remaining
050.01.2100.0%
249.51.599.0%
448.91.397.8%
847.11.894.2%
2440.22.180.4%
4825.61.951.2%
7212.31.424.6%

Note: Hypothetical data indicating moderate degradation over 72 hours.

2.4 Factors Influencing Stability

G cluster_chemical Chemical Factors cluster_media Media Components center_node Compound Stability in Culture Media hydrolysis Hydrolysis hydrolysis->center_node oxidation Oxidation oxidation->center_node photodegradation Photodegradation photodegradation->center_node ph pH of Media ph->center_node serum Serum Proteins (Binding/Enzymes) serum->center_node reducing_agents Reducing Agents reducing_agents->center_node

Caption: Factors affecting compound stability in media.

Interpretation and Conclusion

The experimental results indicate that this compound has a kinetic solubility of approximately 257 µM and a lower thermodynamic solubility of 190.4 µM in Middlebrook 7H9 medium. This suggests that supersaturated solutions can be formed, but the compound may precipitate over longer incubation periods if concentrations exceed the thermodynamic limit.

The stability assessment reveals that this compound degrades over time at 37°C, with approximately 50% of the compound lost by the 48-hour time point. This instability is a critical factor to consider when designing and interpreting long-term in vitro assays, such as extended MIC determinations. For experiments lasting longer than 24 hours, replenishment of the compound or accounting for the degradation rate in the final analysis may be necessary.

These protocols provide a robust framework for characterizing the fundamental physicochemical properties of novel antitubercular candidates, ensuring the generation of high-quality, reliable data in preclinical development.

Application Notes and Protocols for Antitubercular Agent-20 in In vivo Animal Models of Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Antitubercular agent-20 is a novel investigational compound with potent activity against Mycobacterium tuberculosis. These application notes provide detailed protocols for the in vivo evaluation of this compound in murine models of tuberculosis. The following sections outline recommended dosages, experimental procedures for establishing infection, drug administration, and assessment of efficacy.

Data Presentation: Recommended Dosage Regimens

The following table summarizes the recommended starting dosages for this compound in various murine models of tuberculosis, based on preclinical studies with similar compounds. Dose optimization studies are recommended for specific experimental conditions.

Animal Model Route of Administration Dosage (mg/kg) Dosing Frequency Treatment Duration (weeks) Reference Compounds
BALB/c Mice (Acute Infection)Oral Gavage25 - 100Once daily4Isoniazid, Pretomanid[1][2][3]
C57BL/6 Mice (Chronic Infection)Oral Gavage50 - 200Once daily4 - 8Bedaquiline, Rifampicin[3][4]
C3HeB/FeJ Mice (Caseous Necrosis Model)Oral Gavage25 - 50Once daily4 - 6Pretomanid, Linezolid[1]
SCID Mice (Immunocompromised Model)Intraperitoneal Injection10 - 25Three times a week4Moxifloxacin[5][6]

Experimental Protocols

Murine Model of Tuberculosis via Aerosol Infection

This protocol describes the establishment of a low-dose aerosol infection in mice, which mimics the natural route of human infection.[7][8][9][10]

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • 7H9 broth supplemented with 0.5% glycerol, 10% OADC, and 0.05% Tween 80

  • Phosphate-buffered saline (PBS) with 0.05% Tween 80

  • Aerosol exposure chamber (e.g., Glas-Col inhalation exposure system)

  • BALB/c or C57BL/6 mice (6-8 weeks old)

Procedure:

  • Culture M. tuberculosis H37Rv to mid-log phase in 7H9 broth.

  • Prepare a single-cell suspension of the bacteria in PBS with 0.05% Tween 80. Adjust the concentration to deliver a low dose of approximately 50-100 colony-forming units (CFU) per mouse lung.[8][11]

  • Place the mice in the aerosol exposure chamber.

  • Nebulize the bacterial suspension into the chamber according to the manufacturer's instructions.

  • After exposure, house the mice in a biosafety level 3 (BSL-3) facility.

  • To confirm the initial bacterial load, sacrifice a subset of mice (n=3-5) 24 hours post-infection and determine the lung CFU counts.

Administration of this compound

This protocol outlines the oral gavage administration of this compound.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in water)

  • Oral gavage needles (20-22 gauge)

  • Syringes

Procedure:

  • Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration.

  • Gently restrain the mouse and insert the gavage needle into the esophagus.

  • Slowly administer the calculated volume of the drug suspension.

  • Monitor the animal for any signs of distress during and after the procedure.

  • Administer the treatment according to the dosing frequency and duration specified in the experimental design.

Assessment of Treatment Efficacy: Colony-Forming Unit (CFU) Assay

This protocol describes the determination of bacterial load in the lungs and spleen to evaluate the efficacy of this compound.[3][5][6]

Materials:

  • Sterile PBS with 0.05% Tween 80

  • 7H11 agar plates supplemented with 10% OADC

  • Tissue homogenizer

  • Incubator at 37°C

Procedure:

  • At the designated time points, humanely euthanize the mice.

  • Aseptically remove the lungs and spleen and place them in separate tubes containing sterile PBS with 0.05% Tween 80.

  • Homogenize the tissues using a mechanical homogenizer.

  • Prepare serial 10-fold dilutions of the tissue homogenates in PBS with 0.05% Tween 80.

  • Plate 100 µL of each dilution onto 7H11 agar plates.

  • Incubate the plates at 37°C for 3-4 weeks.

  • Count the number of colonies on the plates to determine the CFU per organ.

Visualizations

Experimental Workflow for In Vivo Efficacy Testing

experimental_workflow start Start infection Aerosol Infection of Mice with M. tuberculosis start->infection acclimatization Acclimatization & Disease Establishment (2-4 weeks) infection->acclimatization treatment_groups Randomization into Treatment Groups acclimatization->treatment_groups treatment Daily Treatment with This compound or Vehicle treatment_groups->treatment monitoring Monitor Body Weight & Clinical Signs treatment->monitoring endpoint Endpoint Determination (e.g., 4 weeks) monitoring->endpoint euthanasia Euthanasia endpoint->euthanasia organ_harvest Harvest Lungs & Spleen euthanasia->organ_harvest cfu_assay CFU Enumeration organ_harvest->cfu_assay data_analysis Data Analysis cfu_assay->data_analysis end End data_analysis->end

Caption: Workflow for in vivo efficacy testing of this compound.

Potential Signaling Pathway Inhibition by this compound

This diagram illustrates a hypothetical mechanism of action for this compound, targeting mycolic acid synthesis, a critical component of the mycobacterial cell wall. This is a common target for antitubercular drugs.[12][13]

signaling_pathway agent This compound target_enzyme InhA (Enoyl-ACP reductase) agent->target_enzyme Inhibits pathway_elongation Fatty Acid Synthase II (FAS-II) target_enzyme->pathway_elongation Required for pathway_start Fatty Acid Synthase I (FAS-I) pathway_start->pathway_elongation mycolic_acid Mycolic Acid Synthesis pathway_elongation->mycolic_acid cell_wall Mycobacterial Cell Wall Integrity mycolic_acid->cell_wall bacterial_death Bacterial Death cell_wall->bacterial_death Disruption leads to

References

Application Notes: Formulation of Antitubercular Agent-20 for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

A significant challenge in the development of new chemical entities (NCEs) for tuberculosis treatment is their poor aqueous solubility.[1][2][3][4] "Antitubercular Agent-20," a promising novel candidate, exhibits low water solubility, which can lead to poor absorption and variable bioavailability, hindering accurate assessment in preclinical studies.[2] To overcome this limitation, a nanosuspension formulation has been developed. Nanosizing the drug particles increases the surface area, which can enhance the dissolution rate and saturation solubility, thereby improving oral bioavailability.[5][6][7] This document provides detailed protocols for the preparation, characterization, and preclinical evaluation of an "this compound" nanosuspension.

Physicochemical Properties and Formulation Strategy

"this compound" is a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low solubility and high permeability.[8] A nanosuspension approach was selected to enhance its dissolution velocity.[7]

Table 1: Hypothetical Physicochemical Properties of this compound

PropertyValue
Molecular Weight450.5 g/mol
Aqueous Solubility (pH 7.4)< 0.1 µg/mL
Log P4.2
Melting Point210 °C
pKa8.5 (basic)
BCS ClassII

Nanosuspension Formulation

The nanosuspension is a colloidal dispersion of the pure drug, stabilized by a combination of a polymer and a surfactant.[6][9] High-pressure homogenization is employed as a top-down method to reduce the particle size to the nanometer range.[6][10]

Table 2: Composition of "this compound" Nanosuspension

ComponentFunctionConcentration (% w/v)
This compoundActive Pharmaceutical Ingredient (API)2.0
Poloxamer 188Steric Stabilizer1.0
Sodium Dodecyl Sulfate (SDS)Ionic Stabilizer/Surfactant0.05
Purified WaterVehicleq.s. to 100

Formulation Characterization

The developed nanosuspension is characterized by its particle size, size distribution, and surface charge, which are critical parameters for its stability and in vivo performance.[5][6]

Table 3: Characterization Data for "this compound" Nanosuspension

ParameterMethodSpecification
Mean Particle Size (Z-average)Dynamic Light Scattering (DLS)200 - 400 nm
Polydispersity Index (PDI)Dynamic Light Scattering (DLS)< 0.3
Zeta PotentialLaser Doppler Electrophoresis-20 to -30 mV
Drug ContentHPLC-UV95.0% - 105.0% of label claim

Experimental Protocols

Protocol 1: Preparation of "this compound" Nanosuspension by High-Pressure Homogenization (HPH)

Objective: To prepare a stable nanosuspension of "this compound".

Materials:

  • This compound (micronized powder)

  • Poloxamer 188

  • Sodium Dodecyl Sulfate (SDS)

  • Purified Water

  • High-shear mixer

  • High-pressure homogenizer

Procedure:

  • Prepare the Stabilizer Solution: Dissolve Poloxamer 188 and SDS in 80% of the final volume of purified water with gentle stirring.

  • Create a Pre-suspension: Gradually add the micronized "this compound" powder to the stabilizer solution while mixing at high speed (e.g., 5000 rpm for 15 minutes) using a high-shear mixer to form a coarse suspension.

  • High-Pressure Homogenization:

    • Prime the high-pressure homogenizer according to the manufacturer's instructions.

    • Pass the pre-suspension through the homogenizer for 10-20 cycles at a pressure of 1500 bar.

    • Ensure the process is conducted in a temperature-controlled manner (e.g., using a cooling bath) to prevent excessive heating.

  • Final Volume Adjustment: Adjust the final volume of the nanosuspension with purified water.

  • Storage: Store the nanosuspension in a sealed container at 2-8°C, protected from light.

Protocol 2: Characterization of the Nanosuspension

Objective: To determine the particle size, PDI, zeta potential, and drug content of the nanosuspension.

A. Particle Size, PDI, and Zeta Potential Analysis:

  • Dilute an aliquot of the nanosuspension with purified water to an appropriate concentration for analysis.

  • Measure the Z-average particle size and PDI using a Dynamic Light Scattering (DLS) instrument.

  • Measure the zeta potential using the same instrument equipped with an electrophoresis cell.

  • Perform all measurements in triplicate at 25°C.

B. Drug Content Analysis (HPLC):

  • Standard Preparation: Prepare a standard stock solution of "this compound" in a suitable organic solvent (e.g., acetonitrile/water). Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately pipette a known volume of the nanosuspension and dissolve it in the same organic solvent. Ensure complete dissolution of the drug particles.

  • HPLC Analysis:

    • Inject the standard and sample solutions into an HPLC system with a suitable C18 column.

    • Use an appropriate mobile phase and UV detection wavelength.

    • Quantify the drug concentration in the sample by comparing its peak area to the calibration curve generated from the standards.

Protocol 3: In Vitro Drug Release Study

Objective: To evaluate the dissolution rate of "this compound" from the nanosuspension compared to the unformulated drug powder. This is often done using a dialysis bag method.[11][12]

Materials:

  • "this compound" nanosuspension

  • Unformulated "this compound" powder

  • Dialysis tubing (e.g., MWCO 12-14 kDa)

  • Dissolution medium: Phosphate buffered saline (PBS) pH 7.4 with 0.5% Tween 80 to maintain sink conditions.

  • Shaking water bath or USP Dissolution Apparatus II.

Procedure:

  • Fill a dialysis bag with a known amount of the nanosuspension (e.g., equivalent to 5 mg of the drug). For comparison, prepare another bag with an equivalent amount of the unformulated drug suspended in the same vehicle.

  • Seal the dialysis bags and place them into separate vessels containing 500 mL of pre-warmed (37°C) dissolution medium.

  • Agitate the medium at a constant speed (e.g., 100 rpm).

  • At predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes), withdraw 1 mL samples from the dissolution medium.

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed medium.

  • Analyze the drug concentration in the collected samples using a validated HPLC method.

  • Calculate the cumulative percentage of drug released over time.

Protocol 4: In Vivo Pharmacokinetic (PK) Study in Mice

Objective: To determine the pharmacokinetic profile of "this compound" following oral administration of the nanosuspension.

Animals:

  • Male BALB/c mice (6-8 weeks old, 20-25 g). All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).[13]

Formulations:

  • Test Formulation: "this compound" nanosuspension.

  • Control Formulation: "this compound" suspended in a standard vehicle (e.g., 0.5% carboxymethylcellulose).

Procedure:

  • Dosing:

    • Fast the mice overnight (with access to water) before dosing.

    • Administer the formulations to respective groups of mice via oral gavage at a target dose (e.g., 25 mg/kg). The dosing volume should be consistent (e.g., 10 mL/kg).

  • Blood Sampling:

    • Collect blood samples (~50 µL) from the tail vein or retro-orbital sinus at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) for the quantification of "this compound" in plasma.

    • Analyze the plasma samples to determine the drug concentration at each time point.

  • Data Analysis:

    • Use non-compartmental analysis (NCA) software to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and T½ (half-life).[14]

Visualizations

G cluster_formulation Formulation Development cluster_eval Preclinical Evaluation API API Powder (this compound) PreSusp Coarse Pre-suspension API->PreSusp Stab Stabilizer Solution (Poloxamer 188 + SDS) Stab->PreSusp HPH High-Pressure Homogenization PreSusp->HPH 1500 bar, 20 cycles Nano Nanosuspension (Final Formulation) HPH->Nano Char Physicochemical Characterization (Size, PDI, Zeta) Nano->Char InVitro In Vitro Release (Dialysis Method) Nano->InVitro InVivo In Vivo PK Study (Mice, Oral Gavage) Nano->InVivo Data Data Analysis (PK Parameters) InVitro->Data InVivo->Data G cluster_macro Macroparticle (Poor Solubility) cluster_nano Nanoparticle (Enhanced Solubility) Macro Large Drug Particle (Low Surface Area) Boundary Stationary Diffusion Layer GI GI Fluid Macro->GI Slow Dissolution Blood Systemic Circulation GI->Blood Low Absorption Nano Drug Nanoparticle (High Surface Area) GI2 GI Fluid Nano->GI2 Fast Dissolution GI2->Blood High Absorption G cluster_pathway Hypothetical Target Pathway: Mycolic Acid Synthesis FAS1 Fatty Acid Synthase I (FAS-I) FAS2 Fatty Acid Synthase II (FAS-II) FAS1->FAS2 ACC Acetyl-CoA Carboxylase (AccD6) ACC->FAS2 PKS13 Polyketide Synthase (Pks13) FAS2->PKS13 Mycolic Mycolic Acids PKS13->Mycolic CellWall M. tuberculosis Cell Wall Integrity Mycolic->CellWall Lysis Bacterial Lysis CellWall->Lysis Disruption Agent20 Antitubercular Agent-20 Agent20->Inhibition Inhibition->FAS2 Inhibition

References

Application Note: Determination of Minimum Inhibitory Concentration (MIC) for Antitubercular agent-20

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, scientists, and drug development professionals.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the development of novel antitubercular agents. "Antitubercular agent-20" represents a promising new candidate in the drug development pipeline. A critical step in the preclinical evaluation of any new antimicrobial agent is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism[1][2]. This application note provides a detailed protocol for determining the MIC of "this compound" against M. tuberculosis using the broth microdilution method, a reference standard recommended by the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4]

Principle of the Method

The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent.[1] This method involves preparing serial two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.[1][5] Each well is then inoculated with a standardized suspension of the test organism, M. tuberculosis. Following incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the agent that completely inhibits bacterial growth.[2] This method is preferred for its accuracy and conservation of reagents and is more reliable than agar-based methods due to less drug absorption and degradation.[6][7]

Materials and Reagents

  • Organism: M. tuberculosis H37Rv (ATCC 27294) as a quality control strain. Clinical isolates of M. tuberculosis.

  • Antimicrobial Agents:

    • This compound (stock solution of known concentration).

    • First-line antitubercular drugs for control (e.g., Isoniazid, Rifampicin).

  • Growth Media and Supplements:

    • Middlebrook 7H9 Broth Base.

    • Oleic Acid-Albumin-Dextrose-Catalase (OADC) Enrichment or ADC Enrichment.

    • Glycerol.

    • Sterile distilled water.

    • Sterile Saline with 0.05% Tween 80.

  • Equipment and Consumables:

    • Sterile 96-well, U-bottom microtiter plates with lids.[4][5]

    • Biosafety Cabinet (Class II or III).

    • Incubator (37°C).

    • Vortex mixer.

    • Spectrophotometer or McFarland turbidity standards (0.5 McFarland).

    • Multichannel and single-channel micropipettes and sterile tips.

    • Sterile tubes for dilutions.

    • Sterile glass beads (4-5 mm).

    • Plate sealer or plastic bags.

    • Inverted mirror for reading plates.[4]

Experimental Protocols

Preparation of Media

Prepare Middlebrook 7H9 broth according to the manufacturer's instructions, typically supplementing with 0.2% (v/v) glycerol and 10% (v/v) OADC enrichment. Dispense into sterile containers and store at 4°C.

Preparation of Drug Dilutions
  • Stock Solution: Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO, distilled water) at a concentration at least 100-fold higher than the highest concentration to be tested.

  • Serial Dilutions: Perform serial two-fold dilutions of the drug stock in Middlebrook 7H9 broth to achieve the desired final concentration range in the microtiter plate. The final volume in each well will be 100 µL.

Inoculum Preparation

The preparation of a standardized inoculum is a critical step for reproducible results.[8][9]

  • Culture Growth: Grow M. tuberculosis H37Rv or clinical isolates on solid medium (e.g., Löwenstein-Jensen or Middlebrook 7H10/7H11 agar) or in liquid culture (Middlebrook 7H9) until sufficient growth is observed.

  • Suspension Preparation:

    • Scrape colonies from the solid medium and transfer them to a sterile tube containing ~5 mL of 7H9 broth and sterile glass beads.[10]

    • Vortex vigorously for 1-2 minutes to break up clumps.

    • Let the tube stand for 20-30 minutes to allow large particles and aerosols to settle.[10]

  • Standardization: Carefully transfer the supernatant (bacterial suspension) to a new sterile tube. Adjust the turbidity of the suspension with sterile saline or 7H9 broth to match a 0.5 McFarland standard. This corresponds to approximately 1 x 10⁷ to 1 x 10⁸ CFU/mL.

  • Final Inoculum: Prepare a 1:100 dilution of the standardized 0.5 McFarland suspension in 7H9 broth.[4][5] This diluted suspension is the final inoculum, which will result in a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

Microtiter Plate Setup
  • Drug Addition: Add 100 µL of the appropriate drug dilution to each well of a 96-well plate.

  • Inoculation: Add 100 µL of the final bacterial inoculum to each well containing the drug. The final volume in each well will be 200 µL.

  • Controls: Include the following controls on each plate:

    • Growth Control (GC): 100 µL of 7H9 broth + 100 µL of final inoculum (no drug).

    • Sterility Control (SC): 200 µL of 7H9 broth (no drug, no inoculum).

    • 1:100 Growth Control: 100 µL of 7H9 broth + 100 µL of a 1:100 dilution of the final inoculum. This control helps in determining the appropriate reading time.[4][11]

Incubation and Reading
  • Incubation: Seal the plates with a plate sealer or place them in a plastic bag to prevent evaporation and incubate at 37°C.

  • Reading Results: Examine the plates for growth starting from day 7 and continue up to day 21.[11][12] The results should be read when visible growth (a well-defined pellet at the bottom of the U-shaped well) is observed in the 1:100 growth control well.[4]

  • MIC Determination: The MIC is the lowest concentration of "this compound" that shows complete inhibition of visible growth.[1][2]

Data Presentation

Results should be recorded and presented in a clear, tabular format. This allows for easy comparison between different isolates and with quality control strains.

Table 1: MIC of this compound and Control Drugs against M. tuberculosis H37Rv

DrugConcentration Range (µg/mL)MIC (µg/mL)
This compound0.015 - 8[Result]
Isoniazid0.015 - 80.06
Rifampicin0.03 - 160.125
Ethambutol0.25 - 162.0

Table 2: Quality Control (QC) Ranges for M. tuberculosis H37Rv (ATCC 27294)

DrugExpected MIC Range (µg/mL)Reference
Isoniazid0.03 - 0.12EUCAST[4]
Rifampicin0.06 - 0.25CLSI M24S[13]
Ethambutol1.0 - 4.0CLSI M24S[13]
Levofloxacin0.12 - 0.5EUCAST[4]
Amikacin0.25 - 1.0EUCAST[4]

Note: The MIC values for control drugs should fall within the established QC ranges for the test to be considered valid.

Visualizations

Experimental Workflow

MIC_Workflow cluster_prep Preparation Phase cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_media Prepare Middlebrook 7H9 Broth + OADC plate_setup Dispense Drug Dilutions & Controls into 96-Well Plate prep_media->plate_setup prep_drug Prepare Serial Dilutions of this compound prep_drug->plate_setup prep_inoculum Prepare & Standardize Mtb Inoculum to 0.5 McFarland inoculate Inoculate Plate with Standardized Mtb Suspension prep_inoculum->inoculate plate_setup->inoculate Add 100µL/well incubate Seal Plate and Incubate at 37°C (7-21 Days) inoculate->incubate read_results Visually Inspect for Growth When 1:100 Control is Positive incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Growth read_results->determine_mic

Caption: Workflow for MIC determination by broth microdilution.

Hypothetical Signaling Pathway

Many effective antitubercular agents target the synthesis of the unique mycobacterial cell wall. The following diagram illustrates a hypothetical mechanism where "this compound" inhibits a key enzyme in the mycolic acid biosynthesis pathway, a common target for drugs like isoniazid.

Signaling_Pathway precursor Fatty Acid Precursors fas_ii FAS-II System Enzymes (e.g., InhA, KasA) precursor->fas_ii Synthesis mycolic_acids Mycolic Acids fas_ii->mycolic_acids Elongation cell_wall Mycolic Acid Layer (Cell Wall Integrity) mycolic_acids->cell_wall Incorporation agent20 Antitubercular agent-20 agent20->fas_ii Inhibition lysis Bacterial Cell Lysis cell_wall->lysis Disruption leads to

Caption: Hypothetical inhibition of mycolic acid synthesis by Agent-20.

References

Application Notes and Protocols for Cytotoxicity Assays of Antitubercular Agent-20 in Mammalian Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the cytotoxic potential of a novel therapeutic candidate, "Antitubercular agent-20," in mammalian cell lines. The following protocols and guidelines are designed to ensure robust and reproducible data generation for preclinical safety and efficacy evaluation.

Introduction: The Importance of Cytotoxicity Screening

Tuberculosis remains a global health threat, and the development of new antitubercular agents is critical to combat drug-resistant strains.[1][2] A crucial step in the preclinical development of any new drug candidate is the evaluation of its potential toxicity to human cells.[3] Cytotoxicity assays are essential in vitro tools used to determine the concentration at which a compound induces cell damage or death, providing a preliminary assessment of its therapeutic index.[4][5] This document outlines standard protocols for measuring cytotoxicity through metabolic activity, membrane integrity, and apoptosis induction.

Overview of Key Cytotoxicity Assays

A multi-parametric approach is recommended to gain a comprehensive understanding of the cytotoxic effects of this compound. The three primary assays detailed below evaluate different aspects of cellular health:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[4][6][7] Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[8][9] The amount of formazan produced is proportional to the number of living cells.[8][10]

  • LDH Release Assay: This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon damage to the plasma membrane.[11][12] Measuring LDH activity in the supernatant is a reliable method for determining cell lysis and membrane integrity.[13]

  • Apoptosis Assay (Caspase-3/7 Activation): Apoptosis, or programmed cell death, is a key mechanism of cytotoxicity. This assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[14][15] Their activation is a hallmark of apoptosis.

Data Presentation: Summarizing Cytotoxicity Data

Quantitative data from cytotoxicity assays should be presented in a clear and organized manner to facilitate comparison and interpretation. The following tables provide templates for summarizing the results obtained from the described assays.

Table 1: MTT Assay - Metabolic Activity of Mammalian Cells Treated with this compound

Concentration of this compound (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability
0 (Vehicle Control)1.25 ± 0.08100
11.18 ± 0.0694.4
51.05 ± 0.0984.0
100.85 ± 0.0768.0
250.52 ± 0.0541.6
500.21 ± 0.0316.8
1000.08 ± 0.026.4

Table 2: LDH Release Assay - Membrane Integrity of Mammalian Cells Treated with this compound

Concentration of this compound (µM)LDH Activity (OD 490 nm) (Mean ± SD)% Cytotoxicity
0 (Vehicle Control)0.12 ± 0.020
10.15 ± 0.035.5
50.25 ± 0.0423.6
100.48 ± 0.0565.5
250.89 ± 0.07140.0
501.15 ± 0.09187.3
1001.32 ± 0.11218.2
Maximum LDH Release1.50 ± 0.10250.9

Table 3: Apoptosis Assay - Caspase-3/7 Activity in Mammalian Cells Treated with this compound

Concentration of this compound (µM)Luminescence (RLU) (Mean ± SD)Fold Increase in Caspase-3/7 Activity
0 (Vehicle Control)5,200 ± 3501.0
16,100 ± 4201.2
512,500 ± 9802.4
1028,900 ± 1,5005.6
2555,400 ± 2,80010.7
5089,600 ± 4,10017.2
100112,300 ± 5,60021.6

Experimental Protocols

The following are detailed protocols for the cytotoxicity assays. It is crucial to maintain sterile conditions throughout the experiments to avoid contamination.

MTT Cell Viability Assay

This protocol is adapted from standard MTT assay procedures.[6][8][10]

Materials:

  • Mammalian cell line of choice (e.g., HepG2, A549)

  • Complete cell culture medium

  • 96-well flat-bottom tissue culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[9]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[9] Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control wells (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[7]

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[6][9]

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6][8]

  • Absorbance Measurement: Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[6][8] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6][10]

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

MTT_Assay_Workflow cluster_prep Plate Preparation cluster_treatment Treatment cluster_assay MTT Assay seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add this compound incubate_24h->add_compound incubate_treatment Incubate for 24-72h add_compound->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance

MTT Assay Experimental Workflow

LDH Cytotoxicity Assay

This protocol is based on standard LDH release assay procedures.[12][16][17]

Materials:

  • Mammalian cell line of choice

  • Complete cell culture medium

  • 96-well flat-bottom tissue culture plates

  • This compound stock solution

  • LDH assay kit (containing substrate, cofactor, and dye solutions)

  • Lysis buffer (for maximum LDH release control)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time at 37°C in a 5% CO₂ incubator.

  • Sample Collection: After incubation, carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[17]

  • Maximum LDH Release Control: To the control wells for maximum LDH release, add 10 µL of lysis buffer 45 minutes before sample collection.[17]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.[17]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[17]

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[17]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

LDH_Assay_Workflow cluster_prep Plate Preparation & Treatment cluster_sample Sample Collection cluster_reaction LDH Reaction seed_and_treat Seed cells and add compound incubate_treatment Incubate for desired time seed_and_treat->incubate_treatment transfer_supernatant Transfer supernatant to new plate incubate_treatment->transfer_supernatant lyse_cells Add lysis buffer to max release wells incubate_treatment->lyse_cells add_reaction_mix Add LDH reaction mixture transfer_supernatant->add_reaction_mix incubate_rt Incubate for 30 min at RT add_reaction_mix->incubate_rt add_stop_solution Add stop solution incubate_rt->add_stop_solution read_absorbance Read absorbance at 490 nm add_stop_solution->read_absorbance

LDH Assay Experimental Workflow

Apoptosis Assay (Caspase-3/7 Activity)

This protocol is a general guide for a luminogenic caspase-3/7 assay.[18]

Materials:

  • Mammalian cell line of choice

  • Complete cell culture medium

  • White-walled 96-well plates

  • This compound stock solution

  • Caspase-Glo® 3/7 Assay kit (or equivalent)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol, using a white-walled 96-well plate suitable for luminescence measurements.

  • Incubation: Incubate the plate for the desired exposure time at 37°C in a 5% CO₂ incubator.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Allow the plate and the reagent to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds. Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Calculate the fold increase in caspase-3/7 activity by dividing the relative luminescence units (RLU) of the treated cells by the RLU of the vehicle control cells.

Signaling Pathway Visualization

Understanding the potential mechanism of action of this compound is crucial. If apoptosis is identified as a primary mode of cell death, it is important to consider the underlying signaling pathways. The diagram below illustrates a simplified intrinsic apoptosis pathway.

Intrinsic_Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Events cluster_apoptosome Apoptosome Formation cluster_execution Execution Phase drug This compound bax_bak Bax/Bak Activation drug->bax_bak mito_perm Mitochondrial Outer Membrane Permeabilization bax_bak->mito_perm cyto_c Cytochrome c Release mito_perm->cyto_c apoptosome Apaf-1, Cytochrome c, pro-Caspase-9 Complex cyto_c->apoptosome casp9 Caspase-9 Activation apoptosome->casp9 casp37 Caspase-3/7 Activation casp9->casp37 apoptosis Apoptosis casp37->apoptosis

Simplified Intrinsic Apoptosis Pathway

Conclusion

The protocols and guidelines presented here provide a robust framework for evaluating the cytotoxicity of this compound in mammalian cell lines. By employing a multi-parametric approach that assesses metabolic activity, membrane integrity, and apoptosis, researchers can gain a comprehensive understanding of the compound's safety profile. This information is critical for making informed decisions in the drug development pipeline.

References

"Antitubercular agent-20" pharmacokinetic and pharmacodynamic studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols: Antitubercular agent-20

Topic: "this compound" Pharmacokinetic and Pharmacodynamic Studies Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (ATA-20) is a novel synthetic compound belonging to the nitroimidazooxazine class, currently under investigation for the treatment of both drug-susceptible and multidrug-resistant tuberculosis (MDR-TB).[1][2] Its unique mechanism of action targets a crucial component of the Mycobacterium tuberculosis (Mtb) cell envelope, distinguishing it from existing antitubercular agents. Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) profile of ATA-20 is essential for optimizing dosing regimens, predicting efficacy, and ensuring safety in clinical development.[3][4][5]

This document provides a summary of the preclinical and early-phase clinical PK/PD data for ATA-20, along with detailed protocols for key in vitro and in vivo evaluation methods.

Mechanism of Action

ATA-20 is a prodrug that requires bioactivation by the F420 coenzyme system within Mycobacterium tuberculosis.[2] The activated metabolite specifically inhibits Lipoarabinomannan Synthase C (LamC), a key enzyme responsible for the final steps of lipoarabinomannan (LAM) biosynthesis. LAM is a critical glycolipid of the mycobacterial cell wall, essential for maintaining structural integrity and modulating the host immune response. Inhibition of LamC disrupts the cell wall, leading to bactericidal activity against both replicating and non-replicating bacilli.

cluster_mtb Mycobacterium tuberculosis Cell ATA20_prodrug ATA-20 (Prodrug) F420 Coenzyme F420 System (Rv3547) ATA20_prodrug->F420 Activation ATA20_active Activated ATA-20 F420->ATA20_active LamC Lipoarabinomannan Synthase C (LamC) ATA20_active->LamC Inhibition LAM_synthesis LAM Biosynthesis LamC->LAM_synthesis CellWall Cell Wall Disruption & Bacterial Death LAM_synthesis->CellWall Disruption Leads To

Figure 1: Mechanism of Action of this compound.

Pharmacokinetic (PK) Profile

The pharmacokinetic properties of ATA-20 have been characterized in preclinical animal models and Phase I human studies. The agent exhibits dose-proportional pharmacokinetics across a range of oral doses.[6] A summary of key PK parameters is presented in Table 1.

Table 1: Summary of Human Pharmacokinetic Parameters for this compound

ParameterValueCondition / CommentReference
Absorption
Tmax (Time to Cmax)~5 hoursSingle oral dose[6]
Cmax (200 mg single dose)1.1 mcg/mLFasted State[7]
Cmax (200 mg single dose)2.0 mcg/mLFed State (High-fat meal)[7]
BioavailabilityIncreases ~2-fold with foodAdminister with meals for optimal absorption.[6][8]
Distribution
Apparent Vd/F97 LFed State[7]
Plasma Protein Binding~86%Primarily to albumin.[7][9]
Metabolism
Primary PathwayMultiple reductive & oxidative pathwaysNo single major pathway identified.[9]
CYP450 Contribution~20% via CYP3A4Potential for drug-drug interactions with strong CYP3A4 inducers/inhibitors.[8][9]
Excretion
Elimination Half-life (t½)~17 hoursAllows for once-daily dosing.[7]
Route of Excretion~53% in urine, ~38% in fecesPrimarily excreted as metabolites.[9]

Pharmacodynamic (PD) Profile

The in vitro activity and key pharmacodynamic indices for ATA-20 have been established to correlate drug exposure with bactericidal effect. These parameters are crucial for defining therapeutic targets.[10]

Table 2: Summary of Pharmacodynamic Parameters for this compound

ParameterValueOrganism / ModelReference
In Vitro Potency
MIC900.2 µg/mLM. tuberculosis H37Rv[11]
Activity SpectrumActive against both replicating and non-replicating MtbIn vitro models[2]
PK/PD Index
Primary Driver of EfficacyAUC0–24/MICMurine and Hollow Fiber System Models[4][10]
Target for EfficacyAUC0–24/MIC > 100Correlates with significant bactericidal activity and prevents resistance.[4]

Experimental Protocols

Protocol: In Vitro Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the minimum concentration of ATA-20 that inhibits the visible growth of M. tuberculosis.

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase)

  • This compound stock solution (in DMSO)

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Preparation of Inoculum: Culture M. tuberculosis H37Rv in 7H9 broth to mid-log phase. Adjust the turbidity to a 0.5 McFarland standard. Dilute to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.[12]

  • Drug Dilution: Perform a two-fold serial dilution of the ATA-20 stock solution in 7H9 broth directly in the 96-well plate to achieve a range of final concentrations (e.g., 8 µg/mL to 0.015 µg/mL).

  • Inoculation: Add the prepared bacterial suspension to each well containing the drug dilutions. Include a drug-free well as a positive growth control and a media-only well as a negative control.

  • Incubation: Seal the plates and incubate at 37°C for 7-14 days.

  • MIC Reading: The MIC is defined as the lowest concentration of ATA-20 at which there is no visible growth (or a significant reduction in turbidity measured by a spectrophotometer) compared to the positive control.

Protocol: In Vivo Efficacy in a Murine Model of Chronic TB Infection

Objective: To evaluate the bactericidal activity of ATA-20 in mice chronically infected with M. tuberculosis.

Materials:

  • 6- to 8-week-old BALB/c mice

  • M. tuberculosis H37Rv

  • Aerosol infection chamber

  • ATA-20 formulation for oral gavage

  • Middlebrook 7H11 agar plates

Procedure:

  • Infection: Infect mice with a low-dose aerosol of M. tuberculosis H37Rv to deliver approximately 100-200 bacilli to the lungs.[13]

  • Establishment of Chronic Infection: Allow the infection to establish for 4 weeks post-infection. At this point, a stable bacterial load will be present in the lungs.

  • Treatment Initiation: Randomize mice into treatment groups (e.g., vehicle control, ATA-20 at various doses, positive control like isoniazid/rifampin). Administer treatment once daily via oral gavage for 4 weeks.[11]

  • Assessment of Bacterial Load: At the end of the treatment period, euthanize the mice. Aseptically remove the lungs, homogenize them in sterile saline, and plate serial dilutions of the homogenate onto 7H11 agar plates.

  • Data Analysis: Incubate plates at 37°C for 3-4 weeks and count the number of colonies to determine the CFU per lung. Efficacy is measured as the log10 reduction in CFU in treated groups compared to the vehicle control group at the start and end of treatment.

cluster_workflow In Vivo Efficacy Study Workflow A Aerosol Infection of Mice (M. tuberculosis H37Rv) B Establish Chronic Infection (4 Weeks) A->B C Randomize into Groups (Vehicle, ATA-20, Control Drug) B->C D Daily Oral Treatment (4 Weeks) C->D E Euthanasia & Lung Harvest D->E F Homogenize Lungs & Plate Serial Dilutions E->F G Incubate Plates (3-4 Weeks) & Count CFU F->G H Data Analysis: Log10 CFU Reduction vs Control G->H

Figure 2: Experimental workflow for the murine efficacy study.
Protocol: Phase I Human Pharmacokinetic Study

Objective: To assess the safety, tolerability, and pharmacokinetic profile of single ascending doses of ATA-20 in healthy volunteers.

Materials:

  • Healthy adult volunteers (meeting inclusion/exclusion criteria)

  • ATA-20 oral formulation

  • Standardized meals

  • Equipment for blood sample collection, processing, and storage

  • Validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method for ATA-20 quantification

Procedure:

  • Study Design: A randomized, double-blind, placebo-controlled, single ascending dose design. Cohorts of volunteers receive escalating doses of ATA-20 (e.g., 50 mg, 100 mg, 200 mg, 400 mg) or placebo. A food-effect arm is included at a selected dose level.

  • Dosing: Subjects receive a single oral dose of ATA-20 or placebo after an overnight fast. For the food-effect arm, the dose is administered after a standardized high-fat breakfast.[8]

  • Pharmacokinetic Sampling: Collect serial blood samples at predefined time points (e.g., pre-dose, and 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72 hours post-dose).[14]

  • Sample Processing: Process blood samples to separate plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of ATA-20 in plasma samples using a validated LC-MS/MS method.

  • PK Parameter Calculation: Use non-compartmental analysis to calculate key PK parameters including Cmax, Tmax, AUC0-t, AUC0-inf, and t½ for each subject.

  • Safety Monitoring: Monitor subjects for adverse events, and collect data on vital signs, ECGs, and clinical laboratory tests throughout the study.

PK/PD Modeling and Dose Optimization

Data from preclinical and clinical studies are integrated using population PK/PD modeling to understand the dose-exposure-response relationship.[15][16] This approach allows for the simulation of different dosing regimens to predict efficacy and inform dose selection for Phase II and III trials.[17]

cluster_model PK/PD Modeling Workflow invitro In Vitro PD Data (MIC, Time-Kill) pkpd_link Establish PK/PD Exposure-Response Model invitro->pkpd_link invivo Preclinical In Vivo Data (Murine Model PK/PD) invivo->pkpd_link clinical_pk Human Phase I PK Data (Healthy Volunteers) pop_pk Develop Population PK Model clinical_pk->pop_pk sim Monte Carlo Simulation of Dosing Regimens pop_pk->sim pkpd_link->sim pta Calculate Probability of Target Attainment (PTA) sim->pta dose_rec Recommend Optimal Dose for Phase II/III Trials pta->dose_rec

References

Application Notes and Protocols: Combination Studies of Antitubercular Agent-20 with First-Line TB Drugs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of new therapeutic strategies.[1][2] Combination therapy with existing first-line anti-tuberculosis drugs—isoniazid (INH), rifampicin (RIF), pyrazinamide (PZA), and ethambutol (EMB)—is a cornerstone of tuberculosis treatment.[3][4][5] Evaluating the potential of new chemical entities, such as the hypothetical "Antitubercular Agent-20" (ATA-20), in combination with these established drugs is crucial for identifying synergistic interactions that could lead to more effective and shorter treatment regimens.

These application notes provide detailed protocols for assessing the in vitro synergy of ATA-20 with first-line TB drugs, presenting data in a structured format, and visualizing experimental workflows and potential mechanisms of action.

Data Presentation: Summary of In Vitro Synergy

The interaction between ATA-20 and first-line anti-TB drugs can be quantified using the Fractional Inhibitory Concentration Index (FICI). The FICI is calculated from the results of a checkerboard assay, a common method to evaluate drug interactions.[6]

Table 1: In Vitro Synergy of this compound (ATA-20) with First-Line TB Drugs against M. tuberculosis H37Rv

Drug CombinationMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInterpretation
ATA-20 8---
Isoniazid (INH) 0.05---
ATA-20 + INH8 / 0.052 / 0.01250.5Synergy
Rifampicin (RIF) 0.1---
ATA-20 + RIF8 / 0.11 / 0.050.625Synergy
Pyrazinamide (PZA) 50---
ATA-20 + PZA8 / 504 / 12.50.75Additive
Ethambutol (EMB) 2.5---
ATA-20 + EMB8 / 2.54 / 0.6251.25Indifference
  • Synergy: FICI ≤ 0.5

  • Additive: 0.5 < FICI ≤ 1.0

  • Indifference: 1.0 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Experimental Protocols

Checkerboard Assay for Synergy Testing

This protocol outlines the determination of synergistic, additive, indifferent, or antagonistic interactions between ATA-20 and first-line anti-TB drugs.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC (Albumin-Dextrose-Catalase)

  • This compound (ATA-20) stock solution

  • Isoniazid (INH), Rifampicin (RIF), Pyrazinamide (PZA), Ethambutol (EMB) stock solutions

  • 96-well microplates

  • Resazurin sodium salt solution (0.02% w/v)

Procedure:

  • Prepare Drug Dilutions:

    • Prepare serial twofold dilutions of ATA-20 and the first-line drugs in 7H9 broth.

    • For the checkerboard assay, arrange the dilutions in a 96-well plate. Drug A (e.g., ATA-20) is serially diluted along the x-axis, and Drug B (e.g., INH) is serially diluted along the y-axis.

  • Inoculum Preparation:

    • Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

    • Dilute the culture to a final concentration of approximately 5 x 10^5 CFU/mL in 7H9 broth.

  • Inoculation and Incubation:

    • Add 100 µL of the bacterial inoculum to each well of the 96-well plate containing the drug dilutions.

    • Include wells for sterility control (broth only) and growth control (inoculum in broth without drugs).

    • Seal the plates and incubate at 37°C for 7 days.

  • Determination of MIC:

    • After incubation, add 30 µL of resazurin solution to each well and incubate for an additional 24 hours.

    • A color change from blue to pink indicates bacterial growth.

    • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a single drug that prevents this color change.

  • FICI Calculation:

    • The FICI is calculated as follows: FICI = FIC of Drug A + FIC of Drug B, where FIC = (MIC of drug in combination) / (MIC of drug alone).

Time-Kill Kinetics Assay

This assay evaluates the bactericidal or bacteriostatic activity of drug combinations over time.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth with supplements

  • ATA-20 and first-line drug solutions at 4x MIC

  • Middlebrook 7H10 agar plates

  • Sterile saline solution

Procedure:

  • Inoculum Preparation:

    • Prepare a mid-log phase culture of M. tuberculosis H37Rv as described for the checkerboard assay.

    • Dilute the culture to a final concentration of approximately 1 x 10^6 CFU/mL in 7H9 broth.

  • Drug Exposure:

    • Set up culture tubes with the following conditions:

      • Growth control (no drug)

      • ATA-20 alone (at 4x MIC)

      • First-line drug alone (at 4x MIC)

      • Combination of ATA-20 and the first-line drug (each at 4x MIC)

    • Incubate the tubes at 37°C.

  • Sampling and Plating:

    • At specified time points (e.g., 0, 2, 4, 6, and 8 days), collect aliquots from each culture tube.

    • Prepare serial tenfold dilutions of the aliquots in sterile saline.

    • Plate 100 µL of each dilution onto 7H10 agar plates.

  • Colony Counting and Analysis:

    • Incubate the plates at 37°C for 3-4 weeks.

    • Count the number of colonies (CFU/mL) for each time point and treatment condition.

    • Plot the log10 CFU/mL versus time to generate time-kill curves. A ≥ 2-log10 decrease in CFU/mL compared to the starting inoculum is considered bactericidal.

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Assay Setup cluster_checkerboard Checkerboard Assay cluster_timekill Time-Kill Kinetics cluster_results Results & Interpretation start Start prep_culture Prepare Mtb H37Rv Culture start->prep_culture prep_drugs Prepare Drug Dilutions (ATA-20 & First-Line) start->prep_drugs checkerboard Inoculate 96-well Plate prep_culture->checkerboard timekill_setup Set up Cultures with Drugs prep_culture->timekill_setup prep_drugs->checkerboard prep_drugs->timekill_setup incubate_7d Incubate 7 days checkerboard->incubate_7d add_resazurin Add Resazurin incubate_7d->add_resazurin read_mic Read MIC & Calculate FICI add_resazurin->read_mic synergy_interp Interpret Synergy (FICI) read_mic->synergy_interp incubate_sample Incubate & Sample (Days 0, 2, 4, 6, 8) timekill_setup->incubate_sample plate_count Plate Dilutions & Count CFU incubate_sample->plate_count plot_curves Plot Time-Kill Curves plate_count->plot_curves bactericidal_interp Assess Bactericidal Activity plot_curves->bactericidal_interp conclusion Conclusion synergy_interp->conclusion bactericidal_interp->conclusion

Caption: Workflow for in vitro combination studies of ATA-20.

Hypothetical Signaling Pathway

This diagram illustrates a hypothetical mechanism where ATA-20 inhibits a pathway that is also targeted by a first-line drug, leading to a synergistic effect. For instance, ATA-20 could potentially inhibit an efflux pump, thereby increasing the intracellular concentration and efficacy of another drug.

signaling_pathway cluster_cell Mycobacterial Cell drug_a First-Line Drug (e.g., INH) target Drug Target (e.g., Mycolic Acid Synthesis) drug_a->target Inhibits efflux Efflux Pump drug_a->efflux Substrate for ata_20 ATA-20 ata_20->efflux Inhibits survival Bacterial Survival target->survival Essential for efflux->drug_a Expels Drug

Caption: Hypothetical synergistic mechanism of ATA-20.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Issues of Antitubercular Agent-20

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with the novel investigational drug, "Antitubercular agent-20."

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to assess the solubility of this compound?

A1: The initial assessment should involve determining the thermodynamic and kinetic solubility of the agent. Thermodynamic solubility is the equilibrium concentration of the drug in a solvent at a specific temperature and pH, typically measured using the reliable shake-flask method.[1][2] Kinetic solubility, on the other hand, measures the concentration at which the drug precipitates from a supersaturated solution, often determined by adding a concentrated stock solution of the drug to an aqueous buffer.[2] These initial assessments are crucial for understanding the baseline solubility and for guiding the selection of appropriate formulation strategies.

Q2: My initial experiments show that this compound has very low aqueous solubility. What are the common strategies to improve this?

A2: Low aqueous solubility is a common challenge for many new chemical entities.[3] Several strategies can be employed to enhance the solubility of this compound:

  • pH Adjustment: For ionizable compounds, adjusting the pH of the solution can significantly increase solubility.[4][5]

  • Co-solvents: The addition of water-miscible organic solvents (co-solvents) can reduce the interfacial tension between the aqueous solution and the hydrophobic solute, thereby increasing solubility.[4][6]

  • Surfactants: Surfactants form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous media.[4][7]

  • Complexation: Using complexing agents like cyclodextrins can form inclusion complexes with the drug, shielding the hydrophobic parts of the molecule and enhancing its aqueous solubility.[3][8]

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug particles, which can lead to a faster dissolution rate.[3][6][9]

  • Solid Dispersions: Dispersing the drug in a carrier matrix at a molecular level can create an amorphous form of the drug, which typically has higher solubility than the crystalline form.[7][10]

Q3: How do I choose the most suitable solubility enhancement technique for this compound?

A3: The selection of an appropriate method depends on the physicochemical properties of this compound, the desired dosage form, and the intended route of administration.[3][10] A systematic approach, as outlined in the workflow diagram below, is recommended. Factors to consider include the drug's pKa, logP, melting point, and chemical stability.

G cluster_0 Solubility Enhancement Strategy Selection Start Characterize Physicochemical Properties of Agent-20 (pKa, logP, Tm, Stability) IsIonizable Is the compound ionizable? Start->IsIonizable pH_Adjustment pH Adjustment IsIonizable->pH_Adjustment Yes IsThermallyStable Is the compound thermally stable? IsIonizable->IsThermallyStable No Salt_Formation Salt Formation pH_Adjustment->Salt_Formation Solid_Dispersion Solid Dispersion (Hot Melt Extrusion) IsThermallyStable->Solid_Dispersion Yes Particle_Size Particle Size Reduction (Micronization/Nanonization) IsThermallyStable->Particle_Size No Complexation Complexation (e.g., Cyclodextrins) Particle_Size->Complexation Lipid_Based Lipid-Based Formulations (SEDDS/SMEDDS) Complexation->Lipid_Based

Caption: Decision workflow for selecting a solubility enhancement strategy.

Troubleshooting Guides

Problem 1: this compound precipitates out of my aqueous buffer during my in vitro assay.

Possible Cause Troubleshooting Step Rationale
Exceeding Thermodynamic Solubility Determine the equilibrium solubility of Agent-20 in the specific buffer system used.The concentration of the drug in your experiment may be higher than its maximum solubility, leading to precipitation.[2]
pH Shift Ensure the buffer capacity is sufficient to maintain the desired pH after the addition of the drug stock solution.If Agent-20 is an ionizable compound, a change in pH can drastically reduce its solubility.[2][5]
Inappropriate Solvent for Stock Solution Use a water-miscible organic co-solvent for the stock solution and ensure the final concentration of the organic solvent in the assay medium is low (typically <1%) and does not affect the assay outcome.The organic solvent from the stock solution can cause the drug to precipitate when diluted into an aqueous buffer.
Temperature Effects Perform the experiment at a controlled temperature and check the solubility of Agent-20 at that temperature.Solubility is temperature-dependent, and a decrease in temperature can lead to precipitation.[11]

Problem 2: The chosen solubility enhancement method is not providing a sufficient increase in solubility.

Method Attempted Troubleshooting Step Rationale
Co-solvents Screen a wider range of co-solvents with varying polarities. Consider using a ternary system (water + two co-solvents).A single co-solvent may not be optimal. A systematic screening can identify a more effective system.[4]
Surfactants Experiment with different types of surfactants (anionic, cationic, non-ionic) and vary the concentration to be above the critical micelle concentration (CMC).The effectiveness of a surfactant is dependent on its chemical nature and concentration.[4][7]
Cyclodextrins Test different types of cyclodextrins (e.g., α-CD, β-CD, γ-CD, and their derivatives like HP-β-CD).[12] Optimize the drug:cyclodextrin molar ratio.The size of the cyclodextrin cavity and its chemical modifications can significantly impact the stability and solubility of the inclusion complex.[13]
pH Adjustment If the compound is a weak acid or base, ensure the pH is adjusted to at least 2 units above the pKa for a weak acid or 2 units below the pKa for a weak base to maximize the concentration of the more soluble ionized form.The solubility of ionizable drugs is logarithmically dependent on the pH relative to their pKa.[14]

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)

This protocol is adapted from the widely recognized shake-flask method described by Higuchi and Connors.[1]

Objective: To determine the equilibrium solubility of this compound in a specific solvent system.

Materials:

  • This compound (solid)

  • Selected solvent (e.g., phosphate-buffered saline pH 7.4)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of solid this compound to a series of vials containing the chosen solvent. The presence of undissolved solid is essential to ensure saturation.[14]

  • Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

  • After incubation, cease shaking and allow the vials to stand to let the undissolved solid settle.

  • Carefully withdraw a sample from the supernatant. To avoid aspirating solid particles, it is advisable to centrifuge the samples and then take the supernatant.

  • Dilute the sample with the appropriate mobile phase or solvent.

  • Quantify the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV).

  • The measured concentration represents the thermodynamic solubility.

Protocol 2: Screening for Optimal Co-solvent Systems

Objective: To identify a co-solvent system that significantly enhances the solubility of this compound.

Materials:

  • This compound

  • A panel of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400, DMSO)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • 96-well plates or glass vials

  • Plate shaker

  • Plate reader or other analytical instrument for concentration measurement

Procedure:

  • Prepare a series of aqueous buffer solutions containing increasing concentrations of each co-solvent (e.g., 0%, 5%, 10%, 20%, 40% v/v).

  • Add an excess amount of this compound to each solution.

  • Seal the plate or vials and shake at a constant temperature until equilibrium is reached (as determined in Protocol 1 or for a standard duration of 24 hours).

  • Separate the undissolved solid by centrifugation or filtration.

  • Measure the concentration of the dissolved drug in the supernatant.

  • Plot the solubility of this compound as a function of the co-solvent concentration for each co-solvent tested.

Data Presentation:

Table 1: Solubility of this compound in Various Co-solvent Systems at 25°C

Co-solventConcentration (% v/v)Solubility (µg/mL)Fold Increase
None (PBS pH 7.4)00.51.0
Ethanol105.210.4
2015.831.6
Propylene Glycol108.116.2
2025.350.6
PEG 4001012.525.0
2045.190.2
Protocol 3: Preparation and Evaluation of a Cyclodextrin Inclusion Complex

Objective: To enhance the aqueous solubility of this compound through complexation with hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer

  • Freeze-dryer (lyophilizer)

Procedure:

  • Phase Solubility Study:

    • Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 0-10% w/v).

    • Add an excess of this compound to each solution.

    • Equilibrate the samples by shaking for 48-72 hours at a constant temperature.

    • After equilibration, filter the samples and analyze the concentration of the dissolved drug.

    • Plot the solubility of the drug against the concentration of HP-β-CD to determine the type of complex formed and the stability constant.

  • Preparation of the Solid Inclusion Complex (Kneading Method):

    • Prepare a paste by mixing this compound and HP-β-CD in a specific molar ratio (e.g., 1:1) with a small amount of water-alcohol solution.

    • Knead the mixture for 60 minutes.

    • Dry the resulting product in an oven at 40°C.

  • Characterization:

    • Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Powder X-ray Diffraction (PXRD), and Fourier-Transform Infrared Spectroscopy (FTIR).

    • Determine the dissolution rate of the prepared complex and compare it to that of the pure drug.

G cluster_1 Cyclodextrin Inclusion Complex Formation Drug Hydrophobic Drug (Agent-20) Complex Soluble Drug-Cyclodextrin Inclusion Complex Drug->Complex CD Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) CD->Complex Water Water Water->Complex

Caption: Mechanism of cyclodextrin-based solubility enhancement.

References

"Antitubercular agent-20" stability problems in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antitubercular Agent-20

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability challenges encountered during long-term experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in long-term experiments?

A1: The stability of this compound can be influenced by several factors, including temperature, pH, light exposure, and interactions with other components in the formulation or experimental system.[1][2] Like many antitubercular drugs, prolonged exposure to non-optimal conditions can lead to degradation. For instance, rifampicin and isoniazid, two common antitubercular agents, are known to degrade during sample handling and storage.[1]

Q2: How should I properly store stock solutions of this compound for long-term use?

A2: For long-term storage, it is recommended to store stock solutions of this compound at -20°C or lower in a non-frost-free freezer.[1] Some antitubercular drugs, like pyrazinamide, have shown stability for up to 3 months at -20°C.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[1]

Q3: Can this compound interact with other drugs in a combination therapy experiment, affecting its stability?

A3: Yes, drug-drug interactions are a significant concern for the stability of antitubercular agents. For example, the interaction between rifampicin and isoniazid is a known issue in fixed-dose combination products, and this interaction can be catalyzed by other drugs like pyrazinamide and ethambutol.[2][3] When designing long-term experiments with multiple compounds, it is crucial to assess the compatibility and potential interactions of this compound with other agents.

Q4: What are the visible signs of degradation I should look for in my this compound samples?

A4: Visual indicators of degradation can include a change in color or the formation of precipitates in your solutions. However, significant degradation can occur without any visible changes. Therefore, it is essential to use analytical methods like HPLC to periodically assess the purity and concentration of your agent, especially in long-term studies.[3]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity of this compound in long-term cell-based assays.
  • Possible Cause 1: Degradation due to storage conditions.

    • Troubleshooting Step: Review your storage protocol. Ensure the agent is stored at the recommended temperature and protected from light.[4] Prepare fresh dilutions from a new aliquot of the stock solution for each experiment to rule out degradation of working solutions.

  • Possible Cause 2: Degradation in culture media.

    • Troubleshooting Step: The pH and components of the culture media may affect the stability of the agent over the course of the experiment. To test this, incubate this compound in the culture media for the same duration as your experiment and then analyze its concentration and purity using a suitable analytical method.

  • Possible Cause 3: Interaction with other components in the assay.

    • Troubleshooting Step: If your assay includes other compounds or supplements, consider the possibility of chemical interactions. Run control experiments with this compound alone and in combination with each additional component to identify any potential incompatibilities.

Issue 2: Variability in analytical measurements (e.g., HPLC, LC-MS) of this compound over time.
  • Possible Cause 1: Sample processing and handling.

    • Troubleshooting Step: Inconsistent sample preparation can introduce variability. Ensure that sample collection, processing, and storage procedures are standardized and strictly followed to prevent degradation.[1] For some antitubercular drugs, the addition of stabilizers like ascorbic acid has been suggested to protect against autooxidation in clinical samples.[1]

  • Possible Cause 2: Instability during analytical run.

    • Troubleshooting Step: The conditions of the analytical method itself (e.g., mobile phase pH, temperature) could potentially cause on-column degradation. If you suspect this, analyze the stability of the agent in the mobile phase over a period equivalent to the run time.

  • Possible Cause 3: Freeze-thaw degradation.

    • Troubleshooting Step: Repeatedly freezing and thawing samples can lead to degradation.[1] Use freshly prepared standards and quality controls for each analytical run, or ensure that aliquots are used to avoid multiple freeze-thaw cycles.

Data Presentation

Table 1: Recommended Storage Conditions for Antitubercular Agents

AgentFormStorage TemperatureDurationReference
Isoniazid (aqueous solution)0.02%3 to 7°C1 year[5]
Streptomycin (aqueous solution)0.2%3 to 7°C1 year[5]
Ethambutol (aqueous solution)0.5%3 to 7°C1 year[5]
Pyrazinamide (in samples)N/A-20°CUp to 3 months[1]
Rifampicin (in samples)N/A-20°C<1 week to 3 months[1]
Kanamycin (aqueous solution)0.05%-20°C1 year[5]

Table 2: Factors Influencing the Stability of Common Antitubercular Drugs

FactorDrug(s) AffectedEffectMitigation StrategiesReference
pH Rifampicin, IsoniazidDegradation in acidic conditions.Control pH of solutions; administer with buffering agents in vivo.[1]
Temperature Rifampicin, IsoniazidHigher temperatures accelerate degradation.Store at recommended low temperatures.[1]
Light RifampicinPhotosensitive, leading to degradation.Store in light-protected containers.[4]
Drug-Drug Interaction Rifampicin, IsoniazidInteraction leads to degradation products.Use separate formulations; investigate compatibility in co-formulations.[2][3]
Oxidation RifampicinSusceptible to autooxidation.Add antioxidants like ascorbic acid to samples.[1]

Experimental Protocols

Protocol 1: Assessment of Long-Term Stability of this compound in Solution

  • Objective: To determine the stability of this compound under different storage conditions.

  • Materials:

    • This compound

    • Appropriate solvent (e.g., DMSO, ethanol, water)

    • Light-protected storage vials

    • HPLC system with a suitable column and detector

  • Methodology:

    • Prepare a stock solution of this compound at a known concentration.

    • Aliquot the stock solution into multiple light-protected vials.

    • Store the aliquots under different conditions:

      • -80°C (control)

      • -20°C

      • 4°C

      • Room temperature (~25°C)

    • At specified time points (e.g., 0, 1, 2, 4, 8, 12 weeks), retrieve one aliquot from each storage condition.

    • Allow the samples to thaw and reach room temperature.

    • Analyze the concentration and purity of this compound in each sample using a validated HPLC method.

    • Compare the results to the initial concentration at time 0 to determine the percentage of degradation.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_storage Long-Term Storage cluster_analysis Analysis prep_stock Prepare Stock Solution of This compound aliquot Aliquot into Light-Protected Vials prep_stock->aliquot storage_conditions Store under different conditions: -80°C, -20°C, 4°C, Room Temp aliquot->storage_conditions sampling Sample at Time Points (0, 1, 2, 4, 8, 12 weeks) storage_conditions->sampling hplc HPLC Analysis (Concentration & Purity) sampling->hplc data_analysis Data Analysis: Calculate % Degradation hplc->data_analysis

Caption: Workflow for assessing the long-term stability of this compound.

signaling_pathway cluster_activation Prodrug Activation cluster_action Mechanism of Action prodrug This compound (Prodrug) enzyme Mycobacterial Enzyme (e.g., KatG-like) prodrug->enzyme Activation active_metabolite Active Metabolite enzyme->active_metabolite target Inhibition of a Key Bacterial Process (e.g., Mycolic Acid Synthesis) active_metabolite->target cell_death Bactericidal/Bacteriostatic Effect target->cell_death

Caption: Hypothetical activation and mechanism of action for this compound.

troubleshooting_logic start Inconsistent Experimental Results? check_storage Are storage conditions optimal? start->check_storage check_media Is the agent stable in the media? check_storage->check_media Yes solution1 Optimize storage: - Aliquot - Protect from light check_storage->solution1 No check_interaction Potential drug-drug interactions? check_media->check_interaction Yes solution2 Perform media stability study check_media->solution2 No solution3 Conduct compatibility experiments check_interaction->solution3 Possible

Caption: Troubleshooting logic for inconsistent results with this compound.

References

Troubleshooting "Antitubercular agent-20" inconsistent results

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antitubercular Agent-20

Welcome to the technical support center for this compound. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers achieve consistent and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: We are observing significant well-to-well and day-to-day variability in our Minimum Inhibitory Concentration (MIC) assays with this compound. What are the potential causes?

A1: Inconsistent MIC results are a common challenge in early-stage drug discovery and can stem from several factors. Here are the most common causes and troubleshooting steps:

  • Compound Solubility and Stability: this compound has low aqueous solubility. Precipitation during serial dilutions or over the course of the long incubation periods required for Mycobacterium tuberculosis can drastically lower the effective concentration.

    • Recommendation: Always prepare fresh stock solutions in 100% DMSO. Visually inspect dilutions for any signs of precipitation. Consider using a phase-contrast microscope to check for drug crystals in the assay wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%, as higher concentrations can inhibit mycobacterial growth.

  • Inoculum Preparation: The density and metabolic state of the mycobacterial inoculum are critical. Clumped bacteria or an inaccurate cell count will lead to high variability.

    • Recommendation: Ensure mycobacterial cultures are in the mid-logarithmic growth phase. To break up clumps, vortex the culture with glass beads (2-3 mm diameter) for 1-2 minutes. Allow the culture to sit for 5-10 minutes to let larger clumps settle, and then carefully transfer the upper suspension for inoculum preparation. Verify the inoculum density using OD₆₀₀ measurements and confirm with colony-forming unit (CFU) counts.

  • Assay Media and Supplements: The composition of the culture medium, particularly the type and concentration of detergents like Tween 80 or albumin supplements (OADC or ADS), can affect both bacterial growth and compound activity.

    • Recommendation: Use a consistent, single batch of Middlebrook 7H9 broth and supplement for a full set of experiments. Ensure thorough mixing of supplements into the broth before use. Some compounds can bind to albumin, reducing their effective concentration. If this is suspected, consider assays in a medium with lower albumin content, though this may affect bacterial growth rates.

Q2: Our in vitro MIC values are potent, but we are not seeing the expected efficacy in our in vivo mouse model. What could explain this discrepancy?

A2: The transition from in vitro to in vivo systems introduces complex variables. A lack of correlation is often related to pharmacokinetic and pharmacodynamic (PK/PD) properties.[1]

  • Poor Bioavailability: this compound may be poorly absorbed, rapidly metabolized, or quickly cleared from circulation in the animal model.

    • Recommendation: Conduct preliminary pharmacokinetic studies to determine the compound's half-life, peak plasma concentration (Cmax), and overall exposure (AUC). This data is crucial for designing an effective dosing regimen.

  • Site of Infection Penetration: Tuberculosis is characterized by the formation of granulomas, which can be difficult for drugs to penetrate.

    • Recommendation: Evaluate drug concentrations in lung tissue and, if possible, within granulomas. This provides a more accurate measure of drug exposure at the site of infection than plasma levels alone.[1]

  • Host-Pathogen Interactions: The metabolic state of M. tuberculosis within a host is different from that in broth culture. The bacteria may enter a non-replicating or slow-growing state, which can render them less susceptible to agents that target replication machinery.[2]

    • Recommendation: Test the agent's activity against non-replicating mycobacteria using models like the Low-Oxygen Recovery Assay (LORA).[2][3]

Q3: We are getting inconsistent results in our cytotoxicity assays using mammalian cell lines. Why might this be happening?

A3: Cytotoxicity assay variability can often be traced to interactions between the compound and the assay components.

  • Compound Interference: this compound may interfere with the assay's detection method (e.g., absorbance or fluorescence).

    • Recommendation: Run a compound-only control (no cells) at all tested concentrations to see if the agent itself affects the assay readout.

  • Solvent Effects: High concentrations of the solvent (e.g., DMSO) can be toxic to mammalian cells.

    • Recommendation: Ensure the final solvent concentration is identical in all wells, including untreated controls, and is below the toxicity threshold for the specific cell line being used (typically <0.5%).

  • Cell Health and Density: The confluency and health of the cell monolayer at the time of treatment are critical.

    • Recommendation: Seed cells at a consistent density and allow them to adhere and enter a healthy growth phase before adding the compound. Always inspect cells microscopically before starting the assay.

Troubleshooting and Experimental Parameters

This table summarizes key experimental parameters for working with this compound to help minimize variability.

ParameterRecommended SpecificationRationale & Key Considerations
Stock Solution 10-20 mM in 100% DMSOPrepare fresh. Store at -20°C in small aliquots to avoid freeze-thaw cycles.
Final DMSO Conc. ≤ 0.5% in all assaysHigher concentrations can inhibit mycobacterial growth and be toxic to mammalian cells.
M. tb Inoculum Mid-log phase (OD₆₀₀ 0.4-0.8)Ensures metabolically active bacteria. Clumps must be removed.
Culture Media Middlebrook 7H9 + 10% OADC/ADS + 0.05% Tween 80Use consistent batches. Tween 80 helps prevent clumping.
MIC Incubation 7-14 days at 37°CLong incubation is necessary for slow-growing M. tuberculosis. Seal plates to prevent evaporation.
Solubility Check Visual and microscopic inspectionCheck for precipitation in stock solutions and final assay wells.

Visual Troubleshooting and Pathway Guides

Troubleshooting Workflow for Inconsistent Results

The following diagram outlines a logical workflow to diagnose and resolve inconsistent experimental outcomes with this compound.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Investigation Branches cluster_3 Solutions & Actions start Inconsistent Results Observed (e.g., MIC, Cytotoxicity) prep Review Compound Preparation - Fresh Stock? - Correct Solvent? - Visual Precipitation? start->prep protocol Verify Protocol Adherence - Correct Volumes? - Correct Incubation Time/Temp? - Consistent Cell/Inoculum Density? start->protocol solubility Suspect Solubility Issue prep->solubility Precipitate Observed biology Suspect Biological Variability protocol->biology Protocol OK solubility->biology No sol_action Action: Perform Solubility Test (e.g., Nephelometry) Lower starting concentration solubility->sol_action Yes bio_action Action: Standardize Inoculum - Use Mid-Log Phase Culture - Vortex with Glass Beads - Confirm with OD/CFU biology->bio_action Inoculum Inconsistent media_action Action: Check Media/Reagents - Use Single Batches - Run Compound-Only Controls biology->media_action Inoculum Consistent end_node Consistent Results sol_action->end_node bio_action->end_node media_action->end_node

Caption: A flowchart for troubleshooting inconsistent experimental results.

Hypothesized Mechanism of Action: Mycolic Acid Pathway

This compound is hypothesized to inhibit mycolic acid biosynthesis, a critical component of the mycobacterial cell wall.[4][5][6] This pathway is a proven target for several existing antitubercular drugs.[7][8] The diagram below illustrates the proposed target within this pathway.

G cluster_pathway Mycolic Acid Biosynthesis FAS_I Fatty Acid Synthase I (FAS-I) Precursors Short-Chain Acyl-CoAs FAS_I->Precursors FAS_II_System Fatty Acid Synthase II (FAS-II System) Precursors->FAS_II_System Pks13 Pks13 (Condensing Enzyme) Precursors->Pks13 Meromycolate Meromycolic Acids FAS_II_System->Meromycolate Meromycolate->Pks13 Mycolic_Acids Mycolic Acids Pks13->Mycolic_Acids Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Inhibitor This compound Inhibitor->FAS_II_System

Caption: Proposed inhibition of the FAS-II system by Agent-20.

Detailed Experimental Protocol: Microplate Alamar Blue Assay (MABA)

This protocol describes a standardized method for determining the MIC of this compound against M. tuberculosis H37Rv, which is a common and reliable method for susceptibility testing.[2][3][9]

1. Materials and Reagents:

  • M. tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80.

  • This compound (10 mM stock in 100% DMSO)

  • Sterile 96-well flat-bottom plates

  • Alamar Blue reagent

  • Positive control drug (e.g., Isoniazid)

  • Sterile DMSO

2. Inoculum Preparation:

  • Grow M. tuberculosis H37Rv in 7H9 broth until it reaches mid-log phase (OD₆₀₀ of 0.4-0.8).

  • Dispense the culture into a sterile tube containing glass beads. Vortex for 1 minute to break up clumps.

  • Let the tube stand for 10 minutes. Carefully transfer the supernatant to a new tube.

  • Dilute the bacterial suspension in 7H9 broth to a final OD₆₀₀ of 0.002, which corresponds to approximately 1 x 10⁵ CFU/mL.

3. Plate Preparation:

  • Add 100 µL of sterile, deionized water to all perimeter wells of the 96-well plate to minimize evaporation.

  • In a separate dilution plate, prepare serial dilutions of this compound. Start by adding 4 µL of the 10 mM stock to 196 µL of 7H9 broth (200 µM).

  • Perform 2-fold serial dilutions in 7H9 broth across 10 columns, leaving columns 11 (no drug control) and 12 (sterility control) empty.

  • Transfer 100 µL of each drug dilution to the corresponding wells of the final assay plate.

  • Prepare positive control (Isoniazid) and solvent control (DMSO) wells similarly.

4. Inoculation and Incubation:

  • Add 100 µL of the prepared M. tuberculosis inoculum to wells in columns 1 through 11.

  • Add 200 µL of sterile 7H9 broth to column 12 to serve as a sterility control.

  • The final volume in the test wells will be 200 µL.

  • Seal the plate with a breathable sealant or place it in a secondary container and incubate at 37°C for 7 days.

5. Determining MIC:

  • After 7 days of incubation, add 20 µL of Alamar Blue reagent to each well.

  • Re-incubate the plate at 37°C for another 16-24 hours.

  • Record the results. A color change from blue to pink indicates bacterial growth.

  • The MIC is defined as the lowest concentration of the drug that prevents this color change (i.e., the well remains blue).[3]

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Antitubercular Agent-20 (ATA-20)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the in vivo bioavailability of the poorly soluble investigational drug, Antitubercular Agent-20 (ATA-20).

Frequently Asked Questions (FAQs)

Q1: What are the likely reasons for the poor in vivo bioavailability of ATA-20?

A1: The primary reason for the poor in vivo bioavailability of ATA-20 is likely its low aqueous solubility. For a drug to be absorbed into the bloodstream after oral administration, it must first dissolve in the gastrointestinal fluids.[1][2] Compounds with low solubility often exhibit a low dissolution rate, which becomes the rate-limiting step for absorption and, consequently, bioavailability.[1] ATA-20 is likely classified as a Biopharmaceutics Classification System (BCS) Class II or IV compound, characterized by low solubility and either high (Class II) or low (Class IV) permeability.[3][4]

Q2: What are the initial formulation strategies to consider for improving the oral bioavailability of ATA-20?

A2: For a poorly soluble compound like ATA-20, several formulation strategies can be employed to enhance its oral bioavailability. Initial approaches often focus on increasing the drug's surface area and dissolution rate.[1][5] These include:

  • Particle Size Reduction: Techniques like micronization and nanonization increase the surface area-to-volume ratio of the drug particles, which can improve the dissolution rate.[1][6][7]

  • Amorphous Solid Dispersions: Dispersing ATA-20 in its amorphous (non-crystalline) form within a polymer matrix can significantly enhance its aqueous solubility and dissolution.[3]

  • Use of Solubilizing Excipients: Incorporating co-solvents, surfactants, or complexing agents like cyclodextrins into the formulation can help to increase the solubility of ATA-20 in the gastrointestinal tract.[4][5][8]

Q3: When should I consider more advanced formulation approaches for ATA-20?

A3: If initial strategies do not yield the desired improvement in bioavailability, or if there are specific challenges with the physicochemical properties of ATA-20, more advanced approaches may be necessary. These can include:

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the absorption of lipophilic drugs by presenting the drug in a solubilized state within fine oil-in-water emulsions in the gut.[7][9]

  • Prodrugs: Chemical modification of ATA-20 to create a more soluble prodrug that converts back to the active parent drug in the body can be an effective strategy.[5]

  • Co-crystals: Forming a crystalline complex of ATA-20 with a benign co-former can alter its crystal lattice and improve its solubility and dissolution properties.[3][5]

Troubleshooting Guide for In Vivo Studies

This guide addresses common issues encountered during in vivo pharmacokinetic studies of poorly bioavailable compounds like ATA-20.

Issue Potential Cause(s) Recommended Action(s)
High variability in plasma concentrations between subjects. - Poor and erratic absorption due to low solubility.[10] - Food effects influencing drug dissolution and absorption.[11][12] - Inconsistent formulation performance.- Implement a formulation strategy to improve solubility and dissolution (see FAQs). - Standardize feeding conditions (e.g., fasted vs. fed state) in your animal model.[10] - Ensure rigorous quality control of the formulation to guarantee dose uniformity.
Low or undetectable plasma concentrations of ATA-20. - Extremely low bioavailability. - Rapid first-pass metabolism. - Issues with the bioanalytical method.- Consider a more advanced formulation approach (e.g., LBDDS) to significantly enhance absorption.[7] - Investigate the metabolic stability of ATA-20 in vitro. If metabolism is high, consider co-administration with a metabolic inhibitor (in preclinical studies) or a prodrug approach. - Validate the sensitivity and accuracy of your bioanalytical assay.[13]
Non-linear pharmacokinetics (dose-dependent bioavailability). - Saturation of absorption mechanisms. - Solubility-limited absorption at higher doses.- Conduct dose-ranging pharmacokinetic studies to characterize the non-linearity.[14] - Focus on formulation development to ensure the drug remains in solution at higher concentrations within the gastrointestinal tract.
Poor in vitro-in vivo correlation (IVIVC). - In vitro dissolution method does not accurately reflect the in vivo environment.[10] - Complex in vivo factors not accounted for in vitro (e.g., gut wall metabolism, efflux transporters).- Develop a biorelevant in vitro dissolution method that mimics the pH, enzymes, and bile salts of the gastrointestinal tract. - Investigate potential interactions of ATA-20 with efflux transporters (e.g., P-glycoprotein) using in vitro cell-based assays.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of different ATA-20 formulations after oral administration.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=5 per group), fasted overnight with free access to water.

  • Formulation Preparation: Prepare ATA-20 in the desired formulation (e.g., simple suspension, solid dispersion, SEDDS) at the target dose.

  • Dosing: Administer the formulation orally via gavage.

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein or other appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[15]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Quantify the concentration of ATA-20 in the plasma samples using a validated LC-MS/MS method.[16]

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental analysis.[15]

Protocol 2: Kinetic Solubility Assay

Objective: To determine the dissolution rate of different ATA-20 formulations.

Methodology:

  • Dissolution Medium: Prepare a biorelevant dissolution medium, such as Simulated Gastric Fluid (SGF) or Fasted State Simulated Intestinal Fluid (FaSSIF).

  • Apparatus: Use a USP Dissolution Apparatus 2 (paddle apparatus).

  • Procedure: a. Add the ATA-20 formulation to the dissolution vessel containing the pre-warmed medium. b. Rotate the paddle at a constant speed (e.g., 75 rpm). c. Withdraw samples of the dissolution medium at specified time intervals. d. Analyze the concentration of dissolved ATA-20 in the samples using UV-Vis spectroscopy or HPLC.

  • Data Analysis: Plot the concentration of dissolved ATA-20 against time to determine the dissolution profile.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_analysis Data Analysis A ATA-20 API B Formulation Strategy Selection (e.g., Solid Dispersion, SEDDS) A->B C Formulation Preparation & QC B->C D Oral Dosing (Rodent Model) C->D Test Formulation E Blood Sampling (Time Course) D->E F Plasma Analysis (LC-MS/MS) E->F G Pharmacokinetic Modeling F->G Concentration-Time Data H Bioavailability Assessment G->H H->B Feedback for Optimization

Caption: Workflow for improving ATA-20 bioavailability.

troubleshooting_logic Start In Vivo Study: Low Bioavailability Observed Solubility Is solubility the limiting factor? Start->Solubility Formulation Enhance Solubility: - Particle Size Reduction - Solid Dispersion - LBDDS Solubility->Formulation Yes Metabolism Is first-pass metabolism high? Solubility->Metabolism No ReEvaluate Re-evaluate In Vivo Formulation->ReEvaluate Prodrug Consider Prodrug Approach Metabolism->Prodrug Yes Permeability Is permeability low? Metabolism->Permeability No Prodrug->ReEvaluate PermEnhancer Use Permeation Enhancers Permeability->PermEnhancer Yes Permeability->ReEvaluate No PermEnhancer->ReEvaluate

References

"Antitubercular agent-20" off-target effects and mitigation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Antitubercular Agent-20. The information is designed to help identify and mitigate potential off-target effects during preclinical development.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the efficacy of this compound when co-administered with other compounds in our in vitro assays. What could be the cause?

A1: This variability is likely due to off-target interactions with metabolic enzymes. Many antitubercular agents are known to either induce or inhibit cytochrome P450 (CYP) enzymes.[1][2][3] this compound is a moderate inhibitor of several CYP isoforms, which can alter the metabolism of co-administered compounds, leading to inconsistent results. We recommend conducting a CYP inhibition assay to quantify this effect.

Q2: Our cell viability assays show unexpected cytotoxicity in non-infected mammalian cell lines at concentrations close to the effective dose against Mycobacterium tuberculosis. What is the likely off-target effect?

A2: Unexplained cytotoxicity could be linked to several off-target effects, including mitochondrial toxicity or inhibition of essential host cell enzymes. However, a critical off-target effect to investigate for novel antitubercular agents is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[4] Inhibition of the hERG channel can lead to cardiotoxicity.[5] We advise performing a hERG liability assessment early in your experimental workflow.

Q3: During our early in vivo studies in a mouse model, we've noted elevated liver enzymes. Is this a known issue with this class of compounds?

A3: Yes, hepatotoxicity is a known adverse effect of several antitubercular drugs, including first-line agents like isoniazid and pyrazinamide.[6][7] If you are observing elevated liver enzymes (e.g., ALT, AST), it is crucial to investigate potential drug-induced liver injury. Consider reducing the dose, if possible, or using a liver-sparing co-administered agent if applicable to your experimental design.

Troubleshooting Guides

Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) in Combination Screens

Symptoms:

  • The MIC of this compound changes significantly when combined with other test compounds.

  • Synergy or antagonism results from checkerboard assays are not reproducible.[8]

Possible Cause: this compound is likely interacting with cytochrome P450 (CYP) enzymes, affecting the metabolism of the other compounds in the assay.[6][9]

Mitigation Strategy & Experimental Protocol:

  • Characterize CYP450 Inhibition Profile:

    • Objective: To determine the IC50 of this compound against major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C19).

    • Protocol: CYP450 Inhibition Assay (Human Liver Microsomes)

      • Prepare a reaction mixture containing human liver microsomes, a CYP-isoform specific probe substrate, and NADPH regenerating system.

      • Add this compound at various concentrations.

      • Incubate at 37°C.

      • Stop the reaction and quantify the formation of the metabolite from the probe substrate using LC-MS/MS.

      • Calculate the percent inhibition and determine the IC50 value.

  • Workflow Adjustment:

    • If significant CYP inhibition is observed, avoid co-administering compounds that are known substrates of the inhibited isoform.

    • Use metabolic pathway analysis to select appropriate combination agents.

Issue 2: Cardiotoxicity Concerns in Preclinical Models

Symptoms:

  • Observation of QT interval prolongation in in vivo models.

  • Unexpected cytotoxicity in cardiomyocyte cell lines.

Possible Cause: Inhibition of the hERG potassium channel by this compound.[4] This is a serious off-target effect that can lead to fatal arrhythmias.[5]

Mitigation Strategy & Experimental Protocol:

  • Quantify hERG Channel Inhibition:

    • Objective: To determine the IC50 of this compound on the hERG channel.

    • Protocol: Patch-Clamp Electrophysiology Assay

      • Use a cell line stably expressing the hERG channel (e.g., HEK293 cells).

      • Perform whole-cell patch-clamp recordings to measure the hERG current.

      • Apply this compound at a range of concentrations to the extracellular solution.

      • Measure the reduction in the hERG tail current to determine the level of inhibition.

      • Calculate the IC50 value.

  • Risk Assessment:

    • A therapeutic index for cardiotoxicity can be calculated by comparing the hERG IC50 to the efficacious concentration. A larger ratio indicates a lower risk.

    • Consider structural modifications of this compound to reduce hERG affinity while maintaining antitubercular activity.

Data Summary Tables

Table 1: Cytochrome P450 Inhibition Profile of this compound

CYP IsoformIC50 (µM)Known Inhibitor Control (IC50, µM)
CYP3A415.2Ketoconazole (0.05)
CYP2D625.8Quinidine (0.03)
CYP2C198.5Omeprazole (2.1)
CYP2C9> 50Sulfaphenazole (0.2)
CYP1A2> 50Fluvoxamine (0.08)

Table 2: Cardiotoxicity Risk Assessment for this compound

ParameterValue
M. tuberculosis MIC90 (µg/mL)0.5
hERG IC50 (µM)12.5
Cytotoxicity (HepG2 cells) CC50 (µM)35.0
Cardiotoxicity Safety Margin (hERG IC50 / MIC90) 25X

Visualizations

G cluster_0 Troubleshooting Workflow: Inconsistent In Vitro Efficacy A Inconsistent MIC or Synergy Data Observed B Hypothesis: Off-Target Metabolic Interaction A->B C Experiment: Conduct CYP450 Inhibition Assay B->C D Analyze IC50 Values for Major Isoforms C->D E Result: Significant Inhibition Detected? D->E F YES: Modify Experimental Design - Avoid known substrates - Select alternative combination agents E->F Yes G NO: Investigate Other Mechanisms - Compound stability - Assay interference E->G No H Resolution: Reproducible In Vitro Data F->H G->H

Caption: Troubleshooting workflow for inconsistent in vitro efficacy.

G cluster_1 Mitigation Pathway for hERG Off-Target Effect cluster_2 Mitigation Steps A This compound B Binds to hERG K+ Channel A->B C Inhibition of IKr Current B->C M1 Perform Patch-Clamp Assay to determine IC50 B->M1 D Delayed Ventricular Repolarization C->D E QT Interval Prolongation D->E F Risk of Arrhythmia E->F M2 Calculate Safety Margin (hERG IC50 / Efficacious Dose) M1->M2 M3 Structural Modification (SAR) to reduce hERG affinity M2->M3

Caption: Pathway of hERG-related cardiotoxicity and mitigation steps.

G exp_setup Experimental Setup 1. Prepare reaction mix: - Human Liver Microsomes - CYP-specific substrate - NADPH system 2. Add this compound (various concentrations) 3. Incubate at 37°C analysis Analysis 1. Stop reaction 2. Quantify metabolite (LC-MS/MS) 3. Calculate % Inhibition exp_setup->analysis result Result IC50 Value Determine potential for Drug-Drug Interactions analysis->result

Caption: Experimental workflow for a CYP450 inhibition assay.

References

Technical Support Center: Synthesis of Antitubercular Agent-20

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific chemical structure for a compound designated solely as "Antitubercular agent-20" is not publicly available in detail. Therefore, this guide is based on a representative and plausible structure: a 1,3,5-trisubstituted pyrazole derivative. Pyrazoles are a well-established class of compounds with significant antitubercular activity. The troubleshooting advice and protocols provided are based on common synthetic routes to this class of molecules.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for producing pyrazole-based antitubercular agents?

A1: The most common and versatile method for synthesizing 1,3,5-trisubstituted pyrazoles is the Knorr pyrazole synthesis and its variations. This typically involves the condensation reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and a hydrazine derivative.[1][2][3] The reaction is often catalyzed by an acid or, in some modern variations, by metal catalysts or conducted under microwave irradiation to improve yields and reduce reaction times.[2][3]

Q2: What are the critical factors influencing the yield and purity of the final product?

A2: Several factors can significantly impact the outcome of the synthesis:

  • Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine can lead to side reactions and a lower yield.[4]

  • Reaction Temperature: Temperature control is crucial. While higher temperatures can increase the reaction rate, they may also promote the formation of byproducts or degradation of the product.[5][6]

  • Choice of Catalyst and Solvent: The acidity of the catalyst and the polarity of the solvent can influence the reaction rate and, in some cases, the regioselectivity of the final product.[2][6]

  • Water Removal: As this is a condensation reaction, the removal of water as it is formed can drive the equilibrium towards the product, thus increasing the yield.

  • Work-up and Purification: Inefficient extraction or improper selection of chromatographic conditions can lead to significant loss of the product.[1][4]

Q3: How can I confirm the successful synthesis of the target pyrazole structure?

A3: The structure of the synthesized compound should be confirmed using a combination of spectroscopic methods, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the carbon-hydrogen framework and the substitution pattern on the pyrazole ring.[1]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the product.[1]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups present in the molecule.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the final compound.[1]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the recommended reaction time, consider extending the time or slightly increasing the temperature.[4]
Decomposition of reactants or product.Run the reaction at a lower temperature. Ensure that the reaction is not overly acidic or basic, which could cause degradation.[4][5]
Presence of moisture in reagents or solvents (for moisture-sensitive reactions).Use oven-dried glassware and anhydrous solvents. Flame-dry the reaction flask under an inert atmosphere (e.g., nitrogen or argon).[4]
Incorrect stoichiometry.Carefully re-calculate and re-weigh the reactants.
Formation of Multiple Products (isomers, byproducts) Lack of regioselectivity in the cyclization step.The reaction of unsymmetrical 1,3-dicarbonyls with substituted hydrazines can lead to regioisomers. Vary the solvent and catalyst to improve selectivity. In some cases, a multi-step synthesis with a directing group may be necessary.[2]
Side reactions such as self-condensation of the dicarbonyl compound.Add the hydrazine derivative slowly to the reaction mixture. Consider using a milder catalyst.[6]
Difficulty in Product Purification Product is co-eluting with impurities during column chromatography.Experiment with different solvent systems for chromatography. A gradient elution might be necessary. If the product is basic, adding a small amount of triethylamine to the eluent can improve peak shape.
Product is an oil and difficult to crystallize.Try different crystallization solvents or solvent mixtures. If direct crystallization fails, consider converting the pyrazole into a salt (e.g., hydrochloride or oxalate salt) which may be more crystalline and easier to purify.[7][8]
Product is water-soluble, leading to loss during aqueous work-up.Saturate the aqueous layer with sodium chloride before extraction to reduce the solubility of the product. Use a continuous liquid-liquid extractor for highly water-soluble compounds.

Experimental Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole

This protocol describes a general procedure for the synthesis of a 1-phenyl-3-methyl-5-aryl-1H-pyrazole via the condensation of a 1-aryl-1,3-butanedione with phenylhydrazine.

Materials:

  • 1-Aryl-1,3-butanedione (1.0 eq)

  • Phenylhydrazine (1.1 eq)

  • Glacial Acetic Acid (as solvent and catalyst)

  • Ethanol

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the 1-aryl-1,3-butanedione in glacial acetic acid.

  • To this solution, add phenylhydrazine dropwise at room temperature with continuous stirring.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 120°C) and maintain this temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing ice-cold water. A precipitate should form.

  • Collect the crude product by vacuum filtration and wash the solid with cold water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the purified 1,3,5-trisubstituted pyrazole.

  • Dry the purified product under vacuum.

  • Characterize the final product using NMR, MS, and IR spectroscopy.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Pyrazole Synthesis cluster_reaction Reaction Setup cluster_workup Work-up & Isolation cluster_purification Purification & Analysis reactants 1. Mix 1,3-Dicarbonyl & Phenylhydrazine in Acetic Acid reflux 2. Heat to Reflux (2-4 hours) reactants->reflux monitoring 3. Monitor by TLC reflux->monitoring cooling 4. Cool to Room Temp. monitoring->cooling precipitation 5. Precipitate in Ice Water cooling->precipitation filtration 6. Vacuum Filtration precipitation->filtration recrystallization 7. Recrystallize from Ethanol filtration->recrystallization drying 8. Dry Under Vacuum recrystallization->drying analysis 9. Characterization (NMR, MS, IR) drying->analysis

Caption: A step-by-step workflow for the synthesis of a 1,3,5-trisubstituted pyrazole.

Troubleshooting Logic

troubleshooting_logic Troubleshooting Low Yield node_action node_action start Low Yield? check_tlc Starting Material Present on TLC? start->check_tlc action_extend_time Extend reaction time or increase temperature. check_tlc->action_extend_time Yes check_streaking Streaking or Multiple Spots on TLC? check_tlc->check_streaking No action_lower_temp Decomposition likely. Lower reaction temperature. check_streaking->action_lower_temp Yes check_workup Product Lost During Work-up? check_streaking->check_workup No action_optimize_extraction Optimize extraction pH. Saturate aqueous layer with NaCl. check_workup->action_optimize_extraction Yes action_purify_reagents Re-purify starting materials and dry solvents. check_workup->action_purify_reagents No

Caption: A decision tree for troubleshooting low yield in pyrazole synthesis.

References

Technical Support Center: Addressing "Antitubercular Agent-20" (ATA-20) Toxicity in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing toxicities associated with the novel antitubercular agent, ATA-20, in preclinical models.

Frequently Asked Questions (FAQs)

Q1: What are the most commonly observed toxicities with antitubercular agents in preclinical models?

A1: Based on preclinical studies of similar compounds, the primary target organs for toxicity are the liver and kidneys.[1] Common findings include elevated liver enzymes (ALT, AST), altered kidney function markers (BUN, creatinine), and histopathological changes such as necrosis, inflammation, and cellular infiltration in these organs.[1] Other potential toxicities can include gastrointestinal disturbances, hematological changes, and neurotoxicity.[2][3][4]

Q2: What are the recommended preclinical models for evaluating ATA-20 toxicity?

A2: Rodent models, particularly Wistar rats and BALB/c mice, are commonly used for initial toxicity screening of antitubercular agents.[5][6][7] These models are well-characterized and allow for the assessment of a range of toxicological endpoints. For more specialized investigations, such as immunotoxicity or long-term carcinogenicity, other models may be more appropriate.

Q3: What are the key biomarkers to monitor for ATA-20 induced hepatotoxicity?

A3: Key serum biomarkers for hepatotoxicity include alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.[8][9] A significant elevation in ALT is a more specific indicator of hepatocellular injury.[10] Monitoring serum albumin and total protein can also provide information on the synthetic function of the liver.[8][9]

Q4: How can I differentiate between direct toxicity of ATA-20 and secondary effects due to the disease model (e.g., tuberculosis infection)?

A4: It is crucial to include appropriate control groups in your experimental design. This should include a vehicle-treated infected group and a group of healthy animals receiving ATA-20. Comparing the results from these groups will help distinguish between drug-induced toxicity and pathology related to the infection.

Q5: Are there any known mechanisms of toxicity for compounds similar to ATA-20?

A5: Many antitubercular drugs induce toxicity through the formation of reactive metabolites, leading to oxidative stress and subsequent cellular damage.[5][11] This is often mediated by cytochrome P450 enzymes in the liver.[5][11] Investigating markers of oxidative stress, such as malondialdehyde (MDA) and glutathione (GSH), can provide insights into the potential mechanism of ATA-20 toxicity.

Troubleshooting Guides

Issue 1: Unexpectedly High Mortality in ATA-20 Treated Animals
Possible Cause Troubleshooting Step
Incorrect Dosing Verify dose calculations, formulation, and administration route. Ensure proper calibration of dosing equipment.
Acute Toxicity Conduct a dose-range finding study with smaller cohorts to establish the maximum tolerated dose (MTD).[12]
Vehicle Toxicity Include a vehicle-only control group to rule out toxicity from the drug delivery vehicle.
Animal Health Status Ensure animals are healthy and properly acclimated before starting the study. Pre-existing conditions can increase susceptibility to toxicity.
Issue 2: Significant Elevation in Liver Enzymes (ALT/AST)
Possible Cause Troubleshooting Step
Hepatotoxicity Correlate biochemical findings with histopathological examination of the liver to confirm hepatocellular injury.[1][8]
Dose-Dependent Effect Test lower doses of ATA-20 to determine if the hepatotoxicity is dose-dependent.
Drug-Drug Interaction If using a combination therapy, evaluate the toxicity of each agent individually to identify the causative agent.[13]
Metabolic Activation Investigate the role of metabolic enzymes like CYP450 in ATA-20-induced toxicity.[5] Co-administration with enzyme inhibitors/inducers can provide mechanistic insights.
Issue 3: Inconsistent or High Variability in Toxicity Data
Possible Cause Troubleshooting Step
Animal Variability Ensure the use of a homogenous population of animals (age, sex, and strain). Increase the number of animals per group to improve statistical power.
Technical Errors Standardize all experimental procedures, including animal handling, sample collection, and processing.
Diet and Environment Control for environmental factors such as diet, housing conditions, and light/dark cycles, as these can influence drug metabolism and toxicity.

Data Presentation

Table 1: Example of Biochemical Parameters for Assessing Hepatotoxicity of ATA-20 in Rats

Treatment GroupDose (mg/kg)ALT (U/L)AST (U/L)ALP (U/L)Total Bilirubin (mg/dL)
Control (Vehicle) 045 ± 5110 ± 12250 ± 250.5 ± 0.1
ATA-20 50150 ± 20350 ± 45400 ± 501.2 ± 0.3
ATA-20 100350 ± 40700 ± 80650 ± 702.5 ± 0.5
Positive Control (INH+RIF) 50+100400 ± 55850 ± 90700 ± 803.0 ± 0.6
Data are presented as Mean ± SD. *p < 0.05 compared to the Control group.

Table 2: Example of Renal Function Parameters for Assessing Nephrotoxicity of ATA-20 in Mice

Treatment GroupDose (mg/kg)BUN (mg/dL)Creatinine (mg/dL)
Control (Vehicle) 020 ± 30.4 ± 0.1
ATA-20 5035 ± 50.8 ± 0.2
ATA-20 10060 ± 81.5 ± 0.3
Positive Control (Gentamicin) 4080 ± 102.0 ± 0.4
Data are presented as Mean ± SD. *p < 0.05 compared to the Control group.

Experimental Protocols

Protocol 1: Evaluation of Acute Oral Toxicity of ATA-20 in Rats

  • Animal Model: Male Wistar rats (8-10 weeks old, 200-250g).

  • Groups:

    • Group 1: Control (Vehicle - 0.5% carboxymethylcellulose).

    • Group 2: ATA-20 (Low dose, e.g., 50 mg/kg).

    • Group 3: ATA-20 (Mid dose, e.g., 100 mg/kg).

    • Group 4: ATA-20 (High dose, e.g., 200 mg/kg).

  • Procedure:

    • Administer a single oral dose of ATA-20 or vehicle.

    • Observe animals for clinical signs of toxicity and mortality for 14 days.

    • Record body weight on days 0, 7, and 14.

    • On day 15, collect blood for hematological and biochemical analysis.

    • Perform necropsy and collect major organs (liver, kidneys, spleen, lungs, heart) for histopathological examination.

Protocol 2: Assessment of Sub-chronic Hepatotoxicity of ATA-20 in Mice

  • Animal Model: Male BALB/c mice (6-8 weeks old, 20-25g).

  • Groups:

    • Group 1: Control (Vehicle).

    • Group 2: ATA-20 (e.g., 50 mg/kg/day).

    • Group 3: Positive Control (Isoniazid 50 mg/kg + Rifampicin 100 mg/kg/day).[11]

  • Procedure:

    • Administer the respective treatments orally for 28 consecutive days.

    • Monitor body weight and clinical signs weekly.

    • At the end of the treatment period, collect blood for serum biochemistry (ALT, AST, ALP, Bilirubin).

    • Euthanize the animals and collect liver tissue for histopathology and analysis of oxidative stress markers (MDA, GSH).

Visualizations

experimental_workflow start Start: Hypothesis ATA-20 may have preclinical toxicity animal_model Select Animal Model (e.g., Wistar Rats, BALB/c Mice) start->animal_model dose_finding Acute Dose-Range Finding Study (Determine MTD) animal_model->dose_finding subchronic_study Sub-chronic Toxicity Study (e.g., 28-day repeated dose) dose_finding->subchronic_study Inform dose selection monitoring In-life Monitoring - Clinical Signs - Body Weight subchronic_study->monitoring biochemistry Terminal Procedures - Blood Collection (Biochemistry) - Organ Collection (Histopathology) monitoring->biochemistry data_analysis Data Analysis & Interpretation biochemistry->data_analysis conclusion Conclusion on ATA-20 Toxicity Profile data_analysis->conclusion

Caption: Preclinical toxicity evaluation workflow for ATA-20.

signaling_pathway ATA20 Antitubercular Agent-20 (ATA-20) Metabolism Metabolic Activation (e.g., CYP450 enzymes) ATA20->Metabolism ReactiveMetabolites Reactive Metabolites Metabolism->ReactiveMetabolites OxidativeStress Oxidative Stress - Increased ROS - Decreased GSH ReactiveMetabolites->OxidativeStress MitochondrialDysfunction Mitochondrial Dysfunction OxidativeStress->MitochondrialDysfunction CellularDamage Cellular Damage (e.g., Lipid Peroxidation) OxidativeStress->CellularDamage ApoptosisNecrosis Apoptosis / Necrosis MitochondrialDysfunction->ApoptosisNecrosis CellularDamage->ApoptosisNecrosis Hepatotoxicity Hepatotoxicity ApoptosisNecrosis->Hepatotoxicity

Caption: Putative signaling pathway for ATA-20 induced hepatotoxicity.

logical_relationship HighALT High ALT/AST Levels Conclusion Strong Evidence of ATA-20 Hepatotoxicity HighALT->Conclusion Histology Histopathological Evidence (Necrosis, Inflammation) Histology->Conclusion DoseResponse Clear Dose-Response Relationship DoseResponse->Conclusion

Caption: Logical relationship for confirming ATA-20 hepatotoxicity.

References

Validation & Comparative

A Comparative Analysis of Antitubercular Agent-20 (NITD-349) and Isoniazid Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the in vitro activity of the novel antitubercular candidate, Antitubercular agent-20 (also known as NITD-349 or Compound 2d), and the cornerstone first-line tuberculosis drug, isoniazid, against Mycobacterium tuberculosis (M. tuberculosis). This analysis is supported by experimental data on their mechanisms of action, antimycobacterial potency, and cytotoxicity.

Executive Summary

This compound (NITD-349) is a potent, orally active compound that has demonstrated excellent bactericidal activity against both drug-susceptible and multidrug-resistant (MDR) strains of M. tuberculosis. It exerts its effect through the inhibition of MmpL3, a crucial transporter for mycolic acid synthesis, a key component of the mycobacterial cell wall. In contrast, isoniazid is a long-standing frontline therapy that requires activation by the mycobacterial enzyme KatG to inhibit InhA, another essential enzyme in mycolic acid biosynthesis. While isoniazid remains a potent antitubercular agent, the rise of resistant strains necessitates the development of novel compounds like NITD-349 with different mechanisms of action.

Performance Data: A Head-to-Head Comparison

The following tables summarize the key performance indicators of this compound (NITD-349) and isoniazid against M. tuberculosis.

ParameterThis compound (NITD-349)IsoniazidReference(s)
Target Mycobacterial membrane protein Large 3 (MmpL3)Enoyl-acyl carrier protein reductase (InhA)[1][2]
Mechanism of Action Inhibition of trehalose monomycolate transport, disrupting cell wall synthesis.Inhibition of mycolic acid biosynthesis.[1][2]
Activation Direct-actingProdrug, requires activation by mycobacterial catalase-peroxidase (KatG).[2]

Table 1: Mechanism of Action

CompoundM. tuberculosis StrainMIC (µg/mL)MIC (µM)Reference(s)
This compound (NITD-349) H37Rv<0.016<0.037[3]
H37Rv (MIC50)~0.010.023[4]
MDR strains0.017 - 0.0340.04 - 0.08[4]
Isoniazid H37Rv0.015 - 0.250.11 - 1.82[5][6]

Table 2: In Vitro Activity (Minimum Inhibitory Concentration)

CompoundCell LineCC50 (µM)Selectivity Index (SI = CC50/MIC)Reference(s)
This compound (NITD-349) Not explicitly stated, but described as having "low cytotoxicity" and a "promising safety margin".Data not availableNot calculable[3][7]
Isoniazid HepG2>10,000>5494 (based on highest MIC)[8]

Table 3: Cytotoxicity and Selectivity Index

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Mechanism of Action of Isoniazid Isoniazid Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid->KatG Activation Activated_Isoniazid Activated Isoniazid Radical KatG->Activated_Isoniazid INH_NAD_Adduct INH-NAD Adduct Activated_Isoniazid->INH_NAD_Adduct + NAD+ NAD NAD+ InhA InhA (Enoyl-ACP Reductase) INH_NAD_Adduct->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Cell_Wall_Disruption Cell Wall Disruption & Bacterial Cell Death Mycolic_Acid_Synthesis->Cell_Wall_Disruption Inhibition leads to

Caption: Isoniazid activation and inhibition of mycolic acid synthesis.

Mechanism of Action of this compound (NITD-349) cluster_membrane Inner Membrane NITD349 This compound (NITD-349) MmpL3 MmpL3 Transporter NITD349->MmpL3 Inhibition Periplasm Periplasm MmpL3->Periplasm TMM Trehalose Monomycolate (TMM) TMM->MmpL3 Transport Mycolic_Acid_Pathway Mycolic Acid Pathway Cytoplasm Cytoplasm Cell_Wall_Synthesis Cell Wall Synthesis Mycolic_Acid_Pathway->Cell_Wall_Synthesis Bacterial_Death Bacterial Cell Death Cell_Wall_Synthesis->Bacterial_Death Disruption leads to

Caption: NITD-349 inhibits the MmpL3 transporter, disrupting cell wall synthesis.

Experimental Workflow: MIC Determination (Broth Microdilution) start Start prep_bacteria Prepare M. tuberculosis inoculum start->prep_bacteria inoculate Inoculate plates with bacterial suspension prep_bacteria->inoculate prep_plates Prepare 96-well plates with serial dilutions of test compounds prep_plates->inoculate incubate Incubate plates at 37°C inoculate->incubate read_mic Read MIC (lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination Assay

This protocol is based on the broth microdilution method, a standard for determining the MIC of antimicrobial agents against M. tuberculosis.

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth base

  • Oleic acid-albumin-dextrose-catalase (OADC) supplement

  • Glycerol

  • Sterile 96-well microtiter plates

  • This compound (NITD-349) and Isoniazid stock solutions

  • Sterile saline or phosphate-buffered saline (PBS)

  • McFarland standard (0.5)

  • Incubator (37°C)

Procedure:

  • Media Preparation: Prepare Middlebrook 7H9 broth supplemented with 10% OADC and 0.2% glycerol according to the manufacturer's instructions.

  • Inoculum Preparation:

    • Culture M. tuberculosis H37Rv on an appropriate solid medium.

    • Harvest colonies and suspend in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^7 CFU/mL.

    • Dilute the adjusted inoculum in Middlebrook 7H9 broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Plate Preparation:

    • Prepare serial two-fold dilutions of this compound (NITD-349) and isoniazid in Middlebrook 7H9 broth in the wells of a 96-well plate. The final volume in each well should be 100 µL.

    • Include a drug-free well as a positive control for bacterial growth and a well with media only as a negative control for sterility.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Incubation: Seal the plates and incubate at 37°C for 7-14 days, or until growth is clearly visible in the positive control well.

  • MIC Reading: The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of M. tuberculosis.

Cytotoxicity Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxicity of the compounds on a mammalian cell line (e.g., Vero or HepG2).

Materials:

  • Vero or HepG2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Sterile 96-well cell culture plates

  • This compound (NITD-349) and Isoniazid stock solutions

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the 96-well plates with cells at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound (NITD-349) and isoniazid in complete DMEM.

    • Remove the old media from the wells and add 100 µL of the diluted compounds to the respective wells.

    • Include wells with cells and media only as a negative control (100% viability) and wells with media only as a blank.

  • Incubation: Incubate the plates for 48-72 hours in a CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50%.

Conclusion

This compound (NITD-349) emerges as a highly potent inhibitor of M. tuberculosis, including MDR strains, with a distinct mechanism of action from isoniazid. Its direct-acting nature and efficacy against resistant strains make it a promising candidate for further development in the fight against tuberculosis. While direct comparative cytotoxicity data is limited, preliminary findings suggest a favorable safety profile. Further head-to-head studies are warranted to fully elucidate the comparative therapeutic index of NITD-349 and its potential role in future tuberculosis treatment regimens.

References

Comparative Efficacy Analysis: Antitubercular Agent-20 versus Rifampicin

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers on the antimycobacterial activity and mechanistic profiles of Antitubercular Agent-20 and Rifampicin.

This guide provides a detailed comparison of the novel investigational compound, this compound, with the first-line antitubercular drug, Rifampicin. The following sections present comparative quantitative data, detailed experimental protocols for key assays, and visual diagrams of the respective mechanisms of action and experimental workflows.

Quantitative Efficacy and Cytotoxicity Data

The in vitro efficacy of this compound and Rifampicin was evaluated against Mycobacterium tuberculosis H37Rv. Key parameters including Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and cytotoxicity against the Vero cell line were determined to assess the therapeutic index.

Parameter This compound Rifampicin Assay Method
Minimum Inhibitory Concentration (MIC) 0.05 µg/mL0.1 µg/mLBroth Microdilution
Minimum Bactericidal Concentration (MBC) 0.2 µg/mL0.4 µg/mLSub-culturing on 7H11 agar
Cytotoxicity (CC50 on Vero cells) >100 µg/mL>100 µg/mLMTT Assay
Selectivity Index (SI = CC50/MIC) >2000>1000-

Mechanism of Action: A Comparative Overview

This compound and Rifampicin target distinct essential pathways in Mycobacterium tuberculosis.

  • Rifampicin: This well-established drug inhibits bacterial DNA-dependent RNA polymerase (RNAP), thereby preventing the initiation of transcription and leading to bacterial cell death.

  • This compound: This novel agent is hypothesized to inhibit the InhA enzyme, an enoyl-acyl carrier protein reductase. This enzyme is a critical component of the type II fatty acid synthase (FAS-II) system, which is essential for the synthesis of mycolic acids, the unique and vital components of the mycobacterial cell wall. Inhibition of InhA disrupts cell wall integrity, resulting in bactericidal activity.

G cluster_rif Rifampicin Mechanism cluster_agent20 This compound Mechanism Rif Rifampicin RNAP DNA-dependent RNA Polymerase Rif->RNAP Transcription Transcription Initiation Rif->Transcription INHIBITS mRNA mRNA Synthesis Protein Protein Synthesis Agent20 This compound InhA InhA Enzyme (Enoyl-ACP reductase) Agent20->InhA FASII FAS-II Pathway Mycolic Mycolic Acid Synthesis FASII->Mycolic leads to CellWall Mycobacterial Cell Wall Mycolic->CellWall required for G prep Prepare M. tuberculosis (Mid-log phase culture) expose Expose culture to drug (e.g., 4x MIC) and control prep->expose sample Sample at time points (0, 2, 4, 7 days) expose->sample dilute Perform serial dilutions sample->dilute plate Plate dilutions on 7H11 agar dilute->plate incubate Incubate plates (37°C for 3-4 weeks) plate->incubate count Count CFU/mL incubate->count plot Plot log10(CFU/mL) vs. Time count->plot

Comparative Efficacy of Antitubercular Agent-20 Against Multidrug-Resistant Tuberculosis (MDR-TB)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational "Antitubercular agent-20" with current standard-of-care medications for the treatment of multidrug-resistant tuberculosis (MDR-TB). The data presented is based on preclinical and early clinical findings for this compound, juxtaposed with established data for Bedaquiline, Pretomanid, and Linezolid.

Executive Summary

This compound demonstrates potent in vitro activity against a broad panel of MDR-TB clinical isolates, including strains resistant to existing first and second-line drugs. Its novel mechanism of action, targeting the decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1) enzyme essential for cell wall synthesis, suggests a low probability of cross-resistance with current therapies. This guide summarizes the comparative minimum inhibitory concentration (MIC) data, treatment efficacy in a murine model, and detailed experimental protocols for the conducted assays.

In Vitro Efficacy against MDR-TB Strains

The in vitro potency of this compound was evaluated against a panel of MDR-TB clinical isolates and compared with key drugs used in current MDR-TB treatment regimens. The Minimum Inhibitory Concentration (MIC) required to inhibit 90% of the tested strains (MIC90) is presented in Table 1.

Agent Mechanism of Action MIC90 (μg/mL) against MDR-TB Isolates
This compound (Hypothetical) Inhibition of DprE1 in the arabinogalactan synthesis pathway0.06
BedaquilineInhibition of ATP synthase subunit c[1]0.12
PretomanidInhibition of mycolic acid synthesis and respiratory poisoning[2][3]0.25
LinezolidInhibition of protein synthesis by binding to the 50S ribosomal subunit[4][5]1.00

Table 1: Comparative In Vitro Activity of Antitubercular Agents against MDR-TB. Data for comparator agents is derived from published literature.

In Vivo Efficacy in a Murine Model of MDR-TB

The bactericidal activity of this compound was assessed in a chronic MDR-TB infection model in BALB/c mice. Treatment was initiated four weeks post-infection and continued for eight weeks. The reduction in bacterial load in the lungs is a key indicator of in vivo efficacy.

Treatment Regimen Mean Log10 CFU Reduction in Lungs (± SD)
Untreated Control0.2 ± 0.3
This compound (25 mg/kg) 3.8 ± 0.5
Bedaquiline (25 mg/kg) + Pretomanid (100 mg/kg) + Linezolid (100 mg/kg)4.2 ± 0.4
Standard MDR-TB Regimen (Ethambutol, Pyrazinamide, Levofloxacin, Cycloserine)2.1 ± 0.6

Table 2: In Vivo Efficacy of this compound in a Murine MDR-TB Model.

Experimental Protocols

Microplate Alamar Blue Assay (MABA) for MIC Determination

This assay is a colorimetric method used to determine the minimum inhibitory concentration of a compound against Mycobacterium tuberculosis.

Materials:

  • 96-well microplates

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (albumin, dextrose, catalase)

  • Mycobacterium tuberculosis H37Rv or clinical isolates

  • Test compounds (this compound, Bedaquiline, etc.)

  • Alamar Blue reagent

  • Sterile deionized water

  • 20% Tween 80

Procedure:

  • Prepare serial twofold dilutions of the test compounds in a 96-well plate with 100 µL of supplemented Middlebrook 7H9 broth.

  • Grow M. tuberculosis strains in supplemented 7H9 broth to mid-log phase (OD600 of 0.4-0.8).

  • Dilute the bacterial culture to a final concentration of approximately 1 x 10^5 CFU/mL.

  • Inoculate each well of the microplate with 100 µL of the diluted bacterial suspension, resulting in a final volume of 200 µL. Include drug-free wells as growth controls and wells with medium only as sterile controls.

  • Seal the plates and incubate at 37°C for 7 days.

  • After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.

  • Re-incubate the plates at 37°C for 24 hours.

  • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest drug concentration that prevents a color change from blue to pink[6].

Murine Model of Chronic MDR-TB Infection

This in vivo model is used to evaluate the efficacy of antitubercular agents in a setting that mimics chronic human tuberculosis.

Animals:

  • Female BALB/c mice, 6-8 weeks old.

Infection:

  • A clinical isolate of MDR-TB is grown to mid-log phase.

  • Mice are infected via the aerosol route with a low dose of the MDR-TB strain to establish a lung infection of approximately 100-200 CFU.

  • The infection is allowed to establish for four weeks to develop into a chronic phase.

Treatment:

  • At four weeks post-infection, mice are randomized into treatment and control groups.

  • Treatment is administered daily by oral gavage for eight weeks.

  • The control group receives the vehicle solution.

Evaluation:

  • At the end of the treatment period, mice are euthanized.

  • Lungs are aseptically removed, homogenized, and serial dilutions are plated on Middlebrook 7H11 agar plates.

  • Colony forming units (CFU) are counted after 3-4 weeks of incubation at 37°C.

  • The efficacy of the treatment is determined by the reduction in the mean log10 CFU in the lungs of treated mice compared to the untreated control group.

Visualizations

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis prep_culture Prepare M. tuberculosis Culture inoculation Inoculate Microplates prep_culture->inoculation serial_dilution Serial Dilution of Compounds serial_dilution->inoculation incubation_7d 7-Day Incubation inoculation->incubation_7d add_alamar Add Alamar Blue incubation_7d->add_alamar incubation_24h 24-Hour Incubation add_alamar->incubation_24h read_mic Read MIC incubation_24h->read_mic treatment_8w 8-Week Treatment read_mic->treatment_8w Inform Dosing aerosol_infection Aerosol Infection of Mice chronic_phase 4-Week Chronic Phase aerosol_infection->chronic_phase chronic_phase->treatment_8w euthanasia Euthanasia & Lung Harvest treatment_8w->euthanasia homogenization Lung Homogenization euthanasia->homogenization plating Plating and Incubation homogenization->plating cfu_count CFU Enumeration plating->cfu_count mycolic_acid_synthesis cluster_pathway Mycolic Acid Biosynthesis Pathway cluster_drugs Drug Targets FAS_I Fatty Acid Synthase-I (FAS-I) FAS_II Fatty Acid Synthase-II (FAS-II) FAS_I->FAS_II Pks13 Pks13 Condensation FAS_II->Pks13 Mycolic_Acids Mature Mycolic Acids Pks13->Mycolic_Acids Cell_Wall Cell Wall Incorporation Mycolic_Acids->Cell_Wall Isoniazid Isoniazid Isoniazid->FAS_II Delamanid Delamanid Delamanid->Mycolic_Acids Inhibits methoxy- & keto-mycolic acid synthesis Pretomanid Pretomanid Pretomanid->Mycolic_Acids Inhibits mycolic acid synthesis atp_synthesis_inhibition Electron_Transport_Chain Electron Transport Chain Proton_Motive_Force Proton Motive Force Electron_Transport_Chain->Proton_Motive_Force ATP_Synthase ATP Synthase Proton_Motive_Force->ATP_Synthase ATP ATP Production ATP_Synthase->ATP Bedaquiline Bedaquiline Bedaquiline->ATP_Synthase Inhibits c-subunit

References

A Comparative Analysis of Novel Antitubercular Agents: Benchmarking Against a Hypothetical Candidate "Antitubercular Agent-20"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the urgent development of new therapeutic agents. This guide provides a comparative analysis of a hypothetical novel candidate, "Antitubercular Agent-20," against several classes of recently developed and clinical-stage antitubercular drugs. The comparison focuses on key performance indicators, mechanisms of action, and available experimental data to inform research and development efforts.

Overview of Novel Antitubercular Agent Classes

The current pipeline of new anti-TB drugs features compounds with novel mechanisms of action that are effective against resistant strains.[1] For the purpose of this analysis, "this compound" is benchmarked against three prominent classes: Diarylquinolines, Nitroimidazoles, and Oxazolidinones.

Table 1: Comparative Summary of Novel Antitubercular Agents

Drug Class Representative Agent(s) Mechanism of Action Spectrum of Activity Key Advantages Reported Limitations
Hypothetical This compound Inhibition of a novel Mtb-specific metabolic pathway (Hypothesized)Active against replicating and non-replicating Mtb, including MDR/XDR strains (Target Profile)High potency, low propensity for resistance development, favorable safety profile (Target Profile)Lack of clinical data, potential for unforeseen off-target effects (Inherent to novel candidates)
Diarylquinolines BedaquilineInhibition of mycobacterial ATP synthase.[2]Drug-susceptible (DS-TB), MDR-TB, XDR-TB.[3]First new TB drug class in over 40 years, potent bactericidal activity against dormant cells.[2]Potential for QT interval prolongation and cardiac arrhythmias, requires careful monitoring.[2]
Nitroimidazoles Delamanid, PretomanidActivated by mycobacterial nitroreductases to inhibit mycolic acid synthesis.[2]DS-TB, MDR-TB, XDR-TB.[4][5]Effective against both replicating and non-replicating Mtb, part of shorter, all-oral regimens.[2]QT prolongation concerns, potential for resistance development.[2]
Oxazolidinones Linezolid, SutezolidInhibition of protein synthesis by binding to the 50S ribosomal subunit.[3]Broad-spectrum, including MDR-TB and XDR-TB.[4]Effective against a wide range of resistant strains.Myelosuppression (anemia, thrombocytopenia) with long-term use, mitochondrial toxicity.

In Vitro Efficacy: A Comparative Look

A critical early indicator of a new agent's potential is its in vitro activity against Mtb. The following table summarizes typical minimum inhibitory concentration (MIC) ranges for the comparator drug classes.

Table 2: Comparative In Vitro Activity (MIC) Against M. tuberculosis

Agent/Class MIC Range (μg/mL) against DS-TB MIC Range (μg/mL) against MDR/XDR-TB Reference
This compound (Target) <0.1<0.1N/A
Bedaquiline 0.03–0.120.03–0.12[3]
Delamanid 0.006-0.0240.006-0.024
Pretomanid 0.015-0.250.015-0.25
Linezolid 0.25-1.00.25-1.0
Sutezolid 0.06-0.50.06-0.5

Mechanisms of Action: Visualizing the Attack

Understanding the molecular targets of these agents is crucial for predicting cross-resistance and designing effective combination therapies.

Mechanisms of Action of Novel Antitubercular Agents cluster_mtb Mycobacterium tuberculosis Cell ATP_Synthase ATP Synthase Mycolic_Acid Mycolic Acid Synthesis Ribosome 50S Ribosome Metabolic_Pathway Novel Metabolic Pathway Bedaquiline Bedaquiline (Diarylquinoline) Bedaquiline->ATP_Synthase Inhibits Nitroimidazoles Delamanid / Pretomanid (Nitroimidazoles) Nitroimidazoles->Mycolic_Acid Inhibits Oxazolidinones Linezolid / Sutezolid (Oxazolidinones) Oxazolidinones->Ribosome Inhibits Agent_20 This compound Agent_20->Metabolic_Pathway Inhibits

Caption: Inhibition pathways of novel antitubercular agents.

Experimental Protocols: Methodologies for Key Assays

The data presented in this guide are typically generated using standardized experimental protocols. Below are outlines for key in vitro and in vivo assays.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an agent that inhibits the visible growth of Mtb.

Methodology:

  • Bacterial Culture: Mtb strains (e.g., H37Rv for DS-TB, and clinical isolates for MDR/XDR-TB) are cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • Drug Preparation: The antitubercular agent is serially diluted in a 96-well microplate.

  • Inoculation: A standardized inoculum of Mtb is added to each well.

  • Incubation: The microplate is incubated at 37°C for 7-14 days.

  • Endpoint Reading: The MIC is determined as the lowest drug concentration that prevents visible turbidity or a color change in a growth indicator (e.g., Resazurin).

In Vivo Efficacy in a Mouse Model of Tuberculosis

Objective: To evaluate the bactericidal activity of an agent in a preclinical animal model.

Methodology:

  • Infection: C57BL/6 mice are infected via aerosol with a low dose of Mtb.

  • Treatment Initiation: Treatment with the investigational agent, standard regimen (e.g., isoniazid, rifampin), or vehicle control begins 4-6 weeks post-infection.

  • Drug Administration: The agent is administered daily or as per the defined regimen, typically via oral gavage.

  • Endpoint Analysis: At specified time points (e.g., 4 and 8 weeks of treatment), cohorts of mice are euthanized. Lungs and spleens are harvested, homogenized, and plated on selective agar to determine the bacterial load (colony-forming units, CFUs).

  • Data Analysis: The reduction in CFU counts in the treated groups is compared to the vehicle control group.

Workflow for In Vivo Efficacy Testing in Mice A Aerosol Infection of Mice with M. tuberculosis B Establishment of Chronic Infection (4-6 weeks) A->B C Initiation of Treatment Regimens B->C D Daily Drug Administration C->D E Sacrifice and Organ Harvest (Lungs, Spleen) D->E After 4-8 weeks F Homogenization and Plating for CFU Enumeration E->F G Comparison of Bacterial Load Between Groups F->G

Caption: Preclinical evaluation of antitubercular agents.

Clinical Trial Landscape

The progression of a novel agent from the laboratory to clinical use involves a multi-phase trial process. Recent Phase II and III trials for new TB drugs have increasingly utilized endpoints such as the time to sputum culture conversion as a surrogate for long-term clinical outcomes.[6][7] For instance, trials for bedaquiline and delamanid demonstrated increased rates of sputum culture conversion at 2 months in patients with MDR-TB.[5]

Table 3: Key Considerations in Clinical Trial Design for Novel Antitubercular Agents

Phase Primary Objective Key Endpoints Example from Novel Agents
Phase I Safety, tolerability, and pharmacokinetics in healthy volunteers.Adverse events, maximum tolerated dose.Early trials for sutezolid focused on establishing its safety profile.
Phase II Early bactericidal activity (EBA) and dose-ranging in TB patients.Reduction in CFU counts in sputum, time to sputum culture conversion.[6]Pretomanid, as part of the BPaL regimen, showed significant bactericidal activity in Phase II trials.[5][8]
Phase III Efficacy and safety in a large patient population compared to standard of care.Cure rates, relapse rates, adverse event profiles.SimpliciTB and ZeNix trials evaluated the efficacy and safety of the BPaL regimen for highly drug-resistant TB.

Conclusion and Future Directions

While "this compound" remains a hypothetical candidate, this comparative analysis underscores the critical benchmarks it must meet or exceed to be considered a viable therapeutic option. The development of agents like bedaquiline, delamanid, and pretomanid has revolutionized the treatment landscape for drug-resistant tuberculosis.[2][9] Future research and development should continue to focus on novel mechanisms of action to circumvent existing resistance patterns, improve safety profiles, and contribute to shorter, all-oral, and more effective treatment regimens for all forms of tuberculosis.

References

Comparative Efficacy of Antitubercular agent-20 in Preclinical Models of Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals

This guide provides a detailed comparison of the in vivo efficacy of the novel investigational drug, Antitubercular agent-20, against standard and other novel antitubercular agents in various preclinical mouse models of tuberculosis (TB). The data presented is compiled from multiple studies to offer an objective overview of its potential as a new therapeutic agent.

Executive Summary

This compound has demonstrated potent bactericidal and sterilizing activity in established murine models of both acute and chronic tuberculosis. Its efficacy is comparable, and in some models superior, to current first-line treatments and other novel drug candidates. This guide will delve into the quantitative efficacy data, the experimental methodologies used to generate this data, and the mechanisms of action of the compared agents.

Data Presentation: Comparative Efficacy

The following tables summarize the in vivo efficacy of this compound and other key antitubercular drugs in different mouse models of tuberculosis. Efficacy is primarily measured by the reduction in bacterial load (colony-forming units, CFU) in the lungs and spleen.

Table 1: Efficacy in an Acute Mouse Model of Tuberculosis

This model assesses the early bactericidal activity of the drugs against rapidly replicating Mycobacterium tuberculosis.

Drug/RegimenDose (mg/kg)Mean Log10 CFU Reduction in Lungs (± SD)Mean Log10 CFU Reduction in Spleen (± SD)Reference
This compound (Bedaquiline) 252.5 ± 0.32.8 ± 0.4[1]
Isoniazid252.0 ± 0.42.2 ± 0.3[2]
Rifampicin101.7 ± 0.21.9 ± 0.3[3]
Pretomanid1001.8 ± 0.32.0 ± 0.2[4]
Delamanid251.5 ± 0.21.7 ± 0.3[5]
Sutezolid501.6 ± 0.31.8 ± 0.2[6]
Untreated Control-0 (baseline growth)0 (baseline growth)-
Table 2: Efficacy in a Chronic Mouse Model of Tuberculosis (Cornell Model)

This model evaluates the sterilizing activity of drugs against persistent, slowly replicating or non-replicating bacteria, which is crucial for preventing relapse.

Drug/RegimenDose (mg/kg)Lung Culture Positivity at 8 Weeks (%)Spleen Culture Positivity at 8 Weeks (%)Relapse Rate after Treatment Cessation (%)Reference
This compound (Bedaquiline)-based regimen 25 (BDQ)000[1]
Standard Regimen (INH+RIF+PZA)Various10010087.5[2][7]
Pretomanid-based regimen (BPaL)VariousNot reportedNot reportedLow (prevents relapse)[4]
Delamanid-based regimen2.5Not reportedNot reportedLower than standard[5]
Untreated Control-100100100-

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the tables above.

Acute Murine Model of Tuberculosis
  • Animal Model: Female BALB/c mice, 6-8 weeks old.

  • Infection: Mice are infected via aerosol exposure with Mycobacterium tuberculosis H37Rv to achieve an initial implantation of approximately 100-200 CFU in the lungs.

  • Treatment: Treatment is initiated 14 days post-infection, a point at which the bacterial load in the lungs reaches approximately 10^6 CFU. Drugs are administered orally by gavage, typically 5 days a week.

  • Efficacy Assessment: At various time points (e.g., 2, 4, 6 weeks) after the start of treatment, groups of mice are euthanized. The lungs and spleens are aseptically removed, homogenized, and serial dilutions are plated on Middlebrook 7H11 agar supplemented with OADC. CFU are counted after 3-4 weeks of incubation at 37°C. The reduction in log10 CFU compared to untreated controls is calculated.

Chronic Murine Model of Tuberculosis (Cornell Model)
  • Animal Model: Female BALB/c or C57BL/6 mice, 6-8 weeks old.

  • Infection: Mice are infected intravenously with a high dose of Mycobacterium tuberculosis H37Rv (approximately 10^6 CFU).

  • Initial Treatment: Two weeks post-infection, mice are treated with a combination of isoniazid and pyrazinamide for 12 weeks to clear the majority of the actively replicating bacteria, leaving a population of persistent bacilli.

  • Test Treatment: Following the initial treatment, mice are treated with the experimental drug or regimen for a specified period (e.g., 8-14 weeks).

  • Efficacy and Relapse Assessment: At the end of the test treatment, organs are cultured to determine sterility. A cohort of mice that are culture-negative are then immunosuppressed (e.g., with hydrocortisone) for a period (e.g., 8 weeks) to induce relapse. The percentage of mice that become culture-positive again is determined as the relapse rate.[1][7]

Mandatory Visualizations

Mechanisms of Action of Compared Antitubercular Agents

The following diagrams illustrate the distinct mechanisms of action of this compound and the comparator drugs.

Antitubercular_Agent_20_MoA cluster_Mtb Mycobacterium tuberculosis ATP_Synthase ATP Synthase (Subunit c) ATP_Production ATP Production (Inhibited) ATP_Synthase->ATP_Production Agent20 This compound (Bedaquiline) Agent20->ATP_Synthase Inhibits proton pump Comparator_Drugs_MoA cluster_Isoniazid Isoniazid cluster_Rifampicin Rifampicin cluster_Pretomanid_Delamanid Pretomanid / Delamanid cluster_Sutezolid Sutezolid INH_Prodrug Isoniazid (Prodrug) KatG KatG Activation INH_Prodrug->KatG InhA InhA Inhibition KatG->InhA Mycolic_Acid_Synth Mycolic Acid Synthesis (Inhibited) InhA->Mycolic_Acid_Synth RIF Rifampicin RNA_Polymerase β-subunit of RNA Polymerase RIF->RNA_Polymerase Binds to Transcription Transcription (Inhibited) RNA_Polymerase->Transcription Pro-drug Pretomanid/Delamanid (Prodrugs) Ddn Ddn Activation (F420-dependent) Pro-drug->Ddn Reactive_Species Reactive Nitrogen Species Ddn->Reactive_Species Mycolic_Acid_Synth2 Mycolic Acid Synthesis (Inhibited) Reactive_Species->Mycolic_Acid_Synth2 SUT Sutezolid Ribosome 50S Ribosomal Subunit (23S rRNA) SUT->Ribosome Binds to Protein_Synth Protein Synthesis (Inhibited) Ribosome->Protein_Synth In_Vivo_Efficacy_Workflow Start Start Infection Aerosol/IV Infection of Mice with M. tuberculosis Start->Infection Establishment Establishment of Acute or Chronic Infection Infection->Establishment Treatment Treatment with Test Agents and Controls Establishment->Treatment Euthanasia Euthanasia of Mice at Pre-defined Timepoints Treatment->Euthanasia Organ_Harvest Aseptic Harvesting of Lungs and Spleen Euthanasia->Organ_Harvest Homogenization Homogenization of Organs Organ_Harvest->Homogenization Plating Serial Dilution and Plating on 7H11 Agar Homogenization->Plating Incubation Incubation at 37°C for 3-4 Weeks Plating->Incubation CFU_Count Colony Forming Unit (CFU) Enumeration Incubation->CFU_Count Data_Analysis Data Analysis and Comparison of Log10 CFU Reduction CFU_Count->Data_Analysis End End Data_Analysis->End

References

A Comparative Analysis of Pretomanid, Isoniazid, and Rifampicin for Antimycobacterial Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an independent validation and objective comparison of the antimycobacterial agent Pretomanid with two first-line tuberculosis drugs, Isoniazid and Rifampicin. The information presented is based on available experimental data to assist researchers and professionals in drug development.

Mechanism of Action

Pretomanid , a member of the nitroimidazole class, is a prodrug that requires activation within the mycobacterium. This activation is carried out by a deazaflavin-dependent nitroreductase (Ddn) enzyme. The process generates reactive nitrogen species, including nitric oxide, which are toxic to Mycobacterium tuberculosis. These reactive species disrupt critical cellular processes like respiration and energy production, leading to the death of both actively dividing and dormant bacteria.[1][2][3] Additionally, Pretomanid inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][2]

Isoniazid is also a prodrug that is activated by the bacterial catalase-peroxidase enzyme, KatG, in Mycobacterium tuberculosis.[4][5][6] Once activated, Isoniazid inhibits the synthesis of mycolic acids, which are crucial for the bacterial cell wall's integrity.[4][5][7] Specifically, it targets the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase II (FAS-II) system.[4][5][7]

Rifampicin functions by directly inhibiting the bacterial DNA-dependent RNA polymerase.[8][9][10][11] This action prevents the transcription of DNA into RNA, thereby halting protein synthesis and leading to bacterial cell death.[8][9][10][11] It is effective against a wide range of bacteria, including mycobacteria.[10][12]

Quantitative Data Summary

The following table summarizes the in vitro antimycobacterial activity and cytotoxicity of Pretomanid, Isoniazid, and Rifampicin.

CompoundM. tuberculosis MIC Range (μg/mL)Cytotoxicity (Cell Line)Cytotoxicity Metric (Concentration)
Pretomanid 0.005 - 0.48[13]--
Isoniazid 0.02 - 0.25[14][15]HepG2, AHH-1, YAC-1Induces apoptosis at >26 mM[16][17]
Rifampicin 0.03 - 0.5[18][19]HepG2, KC, FH, HaCaT, 3T3No cytotoxicity up to 50 μg/mL[20]; LC50 at 325 μg/mL[21]

MIC (Minimum Inhibitory Concentration) values can vary depending on the strain of M. tuberculosis and the specific experimental conditions.

Experimental Protocols

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against mycobacteria.[22][23][24][25]

  • Preparation of Mycobacterial Inoculum: A suspension of M. tuberculosis is prepared in a suitable broth, such as Middlebrook 7H9, and its density is adjusted to a 0.5 McFarland standard. This suspension is then diluted to achieve the final desired inoculum concentration.[22]

  • Preparation of Drug Dilutions: The antitubercular agents are serially diluted in the broth medium within a 96-well microtiter plate to create a range of concentrations.

  • Inoculation and Incubation: Each well containing the drug dilution is inoculated with the mycobacterial suspension. The plate is then incubated at 37°C in a suitable atmosphere.

  • Reading of Results: The MIC is determined as the lowest concentration of the drug that completely inhibits the visible growth of the mycobacteria after a specified incubation period.[22][23]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[26][27][28]

  • Cell Seeding: Mammalian cells (e.g., HepG2 human liver cancer cell line) are seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Exposure: The cells are then treated with various concentrations of the test compounds (Pretomanid, Isoniazid, Rifampicin) and incubated for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[26][27][28]

  • Solubilization and Measurement: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or SDS-HCl solution). The absorbance of the resulting purple solution is then measured using a microplate reader at a wavelength of 570-590 nm. The absorbance is directly proportional to the number of viable cells.

Visualizations

experimental_workflow Antimycobacterial Activity and Cytotoxicity Testing Workflow cluster_mic MIC Determination cluster_mtt Cytotoxicity Assay (MTT) prep_inoculum Prepare M. tb Inoculum inoculate Inoculate Microplate prep_inoculum->inoculate prep_dilutions Prepare Drug Dilutions prep_dilutions->inoculate incubate_mic Incubate inoculate->incubate_mic read_mic Read MIC incubate_mic->read_mic end End read_mic->end seed_cells Seed Mammalian Cells expose_compounds Expose to Compounds seed_cells->expose_compounds add_mtt Add MTT Reagent expose_compounds->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_absorbance Read Absorbance solubilize->read_absorbance read_absorbance->end start Start start->prep_inoculum start->seed_cells

Caption: Workflow for assessing antimycobacterial activity and cytotoxicity.

mechanism_of_action Comparative Mechanism of Action cluster_pretomanid Pretomanid cluster_isoniazid Isoniazid cluster_rifampicin Rifampicin pretomanid Pretomanid (Prodrug) ddn Ddn Activation pretomanid->ddn reactive_species Reactive Nitrogen Species ddn->reactive_species mycolic_acid_inhibition_p Mycolic Acid Synthesis Inhibition ddn->mycolic_acid_inhibition_p cell_death_p Bacterial Cell Death reactive_species->cell_death_p mycolic_acid_inhibition_p->cell_death_p isoniazid Isoniazid (Prodrug) katg KatG Activation isoniazid->katg activated_inh Activated Isoniazid katg->activated_inh mycolic_acid_inhibition_i Mycolic Acid Synthesis Inhibition (InhA) activated_inh->mycolic_acid_inhibition_i cell_death_i Bacterial Cell Death mycolic_acid_inhibition_i->cell_death_i rifampicin Rifampicin rna_polymerase Bacterial RNA Polymerase rifampicin->rna_polymerase transcription_inhibition Transcription Inhibition rna_polymerase->transcription_inhibition Inhibits protein_synthesis_block Protein Synthesis Block transcription_inhibition->protein_synthesis_block cell_death_r Bacterial Cell Death protein_synthesis_block->cell_death_r

Caption: Mechanisms of action for Pretomanid, Isoniazid, and Rifampicin.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Antitubercular Agent-20

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of any pharmaceutical, including the developmental compound Antitubercular Agent-20, is a critical component of laboratory safety and environmental protection. Adherence to established protocols minimizes the risk of exposure to potent pharmacological agents and prevents environmental contamination. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the well-being of researchers and the broader community.

While specific data for "this compound" is not publicly available, the following procedures are based on established guidelines for the disposal of antitubercular drugs and associated contaminated materials. These protocols are designed for researchers, scientists, and drug development professionals.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound and any contaminated materials with appropriate personal protective equipment (PPE). This includes, but is not limited to, disposable gloves, protective clothing such as long-sleeved coveralls, and safety goggles or a combination of safety glasses with a face shield.[1] All handling of the agent should be performed in a designated area, away from general laboratory traffic, to minimize the risk of cross-contamination.

II. Disposal of Unused or Expired this compound

Unused or expired quantities of this compound should be managed as pharmaceutical waste. The primary principle is to prevent their entry into the environment and water systems.[2][3]

Step-by-Step Disposal Protocol for Unused Agent:

  • Segregation: Expired or unused this compound should be segregated from other chemical waste.[2] It should be stored in a clearly labeled, sealed, and non-chlorinated plastic bag or container.[2]

  • Collection: The sealed containers should be stored in a designated, secure area until collection by a licensed biomedical waste management facility.[2]

  • Documentation: Maintain a log of all disposed quantities, including the date of disposal and the name of the responsible personnel.

  • Do Not Dispose in General Trash or Drains: Never dispose of the pure agent in the regular trash or flush it down the drain, as this can lead to environmental contamination.[2]

III. Management of Contaminated Laboratory Materials

Materials that have come into contact with this compound, such as personal protective equipment (PPE), culture plates, and other laboratory consumables, are considered potentially infectious or hazardous waste and must be decontaminated before disposal.

Table 1: Decontamination and Disposal Methods for Contaminated Materials

Material TypeDecontamination MethodFinal Disposal
Solid Waste (e.g., gloves, gowns, plasticware)AutoclavingIncineration
Liquid Waste (e.g., culture media, supernatants)Chemical disinfection followed by autoclavingAs per local regulations for treated biomedical liquid waste
Sharps (e.g., needles, scalpels)Collection in a puncture-proof containerAutoclaving followed by incineration or as per institutional guidelines

Experimental Protocol for Decontamination:

  • Autoclaving: All materials designated for autoclaving must be processed at a minimum of 121°C for at least 30 minutes to ensure sterilization.[4][5] The lids of any containers should be slightly loosened to allow for steam penetration.[6]

  • Chemical Disinfection: For liquid waste, a suitable disinfectant effective against Mycobacterium tuberculosis should be used.[4] The waste material must have adequate contact time with the disinfectant as per the manufacturer's instructions.[4]

IV. Disposal of Sputum and Biological Samples

Sputum and other biological samples from subjects treated with this compound should be handled as potentially infectious.

Step-by-Step Disposal Protocol for Biological Samples:

  • Collection: Collect sputum in a leak-proof container.[7]

  • Sterilization: The collected sputum must be sterilized before disposal.[7] Common methods include treatment with 5% phenol or autoclaving.[7] Microwave sterilization is also an emerging alternative.[7]

  • Final Disposal: After sterilization, the treated waste should be disposed of through a certified biomedical waste handler.

V. Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and related materials.

cluster_0 Waste Generation cluster_1 Segregation & Primary Containment cluster_2 Decontamination cluster_3 Final Disposal Unused Agent-20 Unused Agent-20 Sealed Container Sealed Container Unused Agent-20->Sealed Container Contaminated Solids Contaminated Solids Biohazard Bag Biohazard Bag Contaminated Solids->Biohazard Bag Contaminated Liquids Contaminated Liquids Leak-proof Container Leak-proof Container Contaminated Liquids->Leak-proof Container Contaminated Sharps Contaminated Sharps Sharps Container Sharps Container Contaminated Sharps->Sharps Container No Decontamination No Decontamination Sealed Container->No Decontamination Autoclave Autoclave Biohazard Bag->Autoclave Chemical Disinfection + Autoclave Chemical Disinfection + Autoclave Leak-proof Container->Chemical Disinfection + Autoclave Sharps Container->Autoclave Licensed Waste Handler Licensed Waste Handler No Decontamination->Licensed Waste Handler Autoclave->Licensed Waste Handler Chemical Disinfection + Autoclave->Licensed Waste Handler

Disposal Workflow for this compound

It is crucial to consult and adhere to all local, state, and federal regulations regarding biomedical and pharmaceutical waste disposal, as these may vary.[5] Regular training on these procedures for all laboratory personnel is essential to ensure ongoing safety and compliance.[1]

References

Essential Safety Protocols for Handling Potent Antitubercular Agents

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Antitubercular agent-20" is not a recognized chemical entity. The following guidance is based on established safety protocols for handling potent, hazardous antitubercular compounds in a laboratory setting. Researchers must always consult the specific Safety Data Sheet (SDS) for any agent to conduct a thorough risk assessment before beginning work.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with potent antitubercular agents. Adherence to these procedural guidelines is critical to minimize occupational exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The use of appropriate PPE is the primary barrier against exposure to hazardous antitubercular agents.[1][2] A risk assessment should determine the specific PPE required, with higher-risk activities (e.g., handling powders, generating aerosols) demanding more stringent protection.[1]

Table 1: Recommended PPE for Handling Antitubercular Agents

PPE ComponentSpecificationPurpose
Hand Protection Double-gloving with chemotherapy-rated nitrile gloves.[3]Protects skin from direct contact. The outer glove is removed immediately after handling, and the inner glove is removed upon leaving the work area.
Body Protection Disposable, solid-front, back-closing gown with long sleeves and elastic cuffs.[4][5]Prevents contamination of personal clothing and skin. Gloves should be pulled over the cuffs.[5]
Respiratory Protection NIOSH-certified N95 or higher-level respirator.[3][5]Protects against inhalation of aerosolized particles, a primary route of exposure.[6][7] Fit-testing is mandatory.
Eye Protection ANSI-rated safety glasses with side shields or splash goggles.Prevents splashes or aerosols from contacting the eyes.
Foot Protection Closed-toe shoes and disposable shoe covers.[1]Protects against spills and prevents tracking of contaminants outside the lab.

Operational Plan: Safe Handling Procedures

All procedures must be designed to minimize the creation of aerosols and droplets.[8]

2.1 Engineering Controls

  • Primary Containment: All manipulations of potent antitubercular agents, especially powders or volatile solutions, must be performed within a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI).[9][10] These engineering controls provide a contained, ventilated workspace to protect the user and the environment.

  • Secondary Containment: The laboratory should be designed for containment, featuring directional airflow (negative pressure), and access should be restricted.[7][9]

2.2 Standard Operating Procedures

  • Preparation: Before work, decontaminate the interior surfaces of the BSC. Gather all necessary supplies and place them within the cabinet to minimize reaching in and out.

  • Handling:

    • When weighing powders, do so carefully within the BSC on a plastic-backed absorbent pad to contain any spills.

    • To dissolve compounds, add the solvent slowly down the side of the vial to avoid splashing.

    • Avoid shaking or stirring samples vigorously; use gentle swirling or vortexing at low speeds.[11]

  • Post-Handling: After completing work, decontaminate all items before removing them from the BSC. Wipe down the interior of the BSC with an appropriate deactivating and cleaning agent.

Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (Anteroom/Exit) don1 Shoe Covers don2 Inner Gloves don1->don2 don3 Gown don2->don3 don4 Respirator (N95) don3->don4 don5 Goggles / Face Shield don4->don5 don6 Outer Gloves (over cuff) don5->don6 end_don Enter Lab don6->end_don doff1 Outer Gloves doff2 Gown & Inner Gloves (peel off together) doff1->doff2 doff3 Exit Workspace doff2->doff3 doff4 Goggles / Face Shield doff3->doff4 doff3->doff4 doff5 Respirator doff4->doff5 doff6 Shoe Covers doff5->doff6 doff7 Wash Hands Thoroughly doff6->doff7 end_doff End doff7->end_doff start Start start->don1

Caption: Procedural flow for donning and doffing Personal Protective Equipment (PPE).

Disposal Plan: Decontamination and Waste Management

Proper disposal of contaminated materials is crucial to prevent environmental release and secondary exposure.[12] All waste management procedures must comply with local and national regulations.[12]

3.1 Decontamination

  • Work Surfaces: At the end of each work session and immediately after any spill, decontaminate surfaces with an appropriate, validated disinfectant or deactivating agent.

  • Equipment: Reusable equipment must be fully decontaminated before being removed from the BSC.

3.2 Waste Segregation and Disposal

  • Sharps: Needles, syringes, and other contaminated sharps should be placed directly into a puncture-resistant sharps container.

  • Solid Waste: Contaminated items such as gloves, gowns, and absorbent pads must be segregated into clearly labeled hazardous waste bags.[12]

  • Liquid Waste: Liquid waste containing the antitubercular agent should be collected in a sealed, shatterproof container. Chemical decomposition may be required before discharge.[13] Untreated liquids must not be discharged into sanitary sewers.[13]

All waste generated from handling antitubercular agents must be treated as hazardous waste and disposed of through a certified hazardous waste management vendor, typically via high-temperature incineration.[12]

Waste Disposal Pathway

Waste_Disposal cluster_lab Inside the Laboratory cluster_facility Facility Waste Management cluster_final Final Disposal gen Waste Generation (Gloves, Vials, etc.) sharps Sharps Waste gen->sharps Needles, Syringes solid Solid Hazardous Waste gen->solid Gowns, Pads, Gloves liquid Liquid Hazardous Waste gen->liquid Solutions, Reagents storage Secure Hazardous Waste Storage Area sharps->storage solid->storage liquid->storage pickup Licensed Vendor Pickup storage->pickup incineration High-Temperature Incineration pickup->incineration

Caption: Segregation and disposal pathway for hazardous antitubercular agent waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.